2-Iodo-2-methylpropane-D9
Description
BenchChem offers high-quality 2-Iodo-2-methylpropane-D9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-2-methylpropane-D9 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-iodo-2-(trideuteriomethyl)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGGPYSFTXVERY-GQALSZNTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-2-methylpropane-D9 (CAS Number: 61207-61-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuterated Compounds
Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are playing an increasingly pivotal role in modern science.[1] This subtle isotopic substitution can lead to significant changes in a molecule's physicochemical properties, most notably affecting its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down drug metabolism, leading to improved pharmacokinetic profiles, reduced dosing frequencies, and potentially enhanced safety and efficacy of therapeutic agents.[2]
2-Iodo-2-methylpropane-D9, the nona-deuterated analogue of 2-iodo-2-methylpropane, is a valuable building block and reagent in the synthesis of these more stable deuterated molecules. Its parent compound, 2-iodo-2-methylpropane (also known as tert-butyl iodide), is a versatile reagent in organic synthesis, often used in nucleophilic substitution reactions due to the excellent leaving group ability of the iodine atom.[3][4] The deuterated version retains this reactivity while introducing the benefits of isotopic labeling.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of 2-Iodo-2-methylpropane-D9 is essential for its effective application in research and synthesis.
| Property | Value | Source |
| CAS Number | 61207-61-2 | [5] |
| Molecular Formula | C4D9I | [6] |
| Molecular Weight | 193.07 g/mol | [5][7] |
| Synonyms | tert-Butyl Iodide-d9, 2-Iodo-2-methylpropane-d9 (stabilized with copper) | [5][8] |
| Isotopic Enrichment | ≥98 atom % D | [5][8] |
| Appearance | Colorless to yellow clear or cloudy liquid | [9] |
| Boiling Point | 99-100 °C (for unlabeled compound) | [10] |
| Melting Point | -38 °C (for unlabeled compound) | [10] |
| Density | ~1.54 g/mL (for unlabeled compound) | [11][12] |
| Solubility | Soluble in organic solvents, insoluble in water. Miscible with ethanol and ether. | [3][13] |
| Stability | Light sensitive. Often stabilized with copper powder or chips. Stable if stored under recommended conditions. | [8][9][13] |
Synthesis and Purification
The synthesis of 2-Iodo-2-methylpropane-D9 typically involves the reaction of a deuterated starting material, such as deuterated tert-butanol, with a source of iodine.
Illustrative Synthetic Workflow
The following diagram outlines a general synthetic pathway for 2-Iodo-2-methylpropane-D9.
Caption: General synthetic workflow for 2-Iodo-2-methylpropane-D9.
Step-by-Step Experimental Protocol (Conceptual)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, deuterated tert-butanol is dissolved in a suitable inert solvent.
-
Addition of Iodinating Agent: An iodinating agent, such as hydroiodic acid or a mixture of iodine and red phosphorus, is carefully added to the solution. The choice of reagent influences reaction conditions and workup procedures.
-
Reaction: The mixture is stirred, and if necessary, gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled, and the crude product is isolated. This may involve quenching the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine, followed by extraction with an organic solvent.
-
Purification: The crude product is purified, typically by distillation, to yield pure 2-Iodo-2-methylpropane-D9.[4]
-
Stabilization: Due to its light sensitivity, a stabilizer such as copper powder or chips is often added to the purified product to prevent degradation during storage.[9][13]
Causality Behind Experimental Choices: The use of an inert solvent prevents unwanted side reactions. The choice of iodinating agent is critical; for instance, the in-situ generation of HI from iodine and red phosphorus can be a milder alternative to using concentrated hydroiodic acid. The workup procedure is designed to remove unreacted starting materials and byproducts, ensuring a high-purity final product. Distillation is an effective purification method for this volatile liquid.[4]
Applications in Research and Drug Development
The primary utility of 2-Iodo-2-methylpropane-D9 lies in its role as a precursor for introducing the deuterated tert-butyl group into molecules and its application as an internal standard in analytical chemistry.
Synthesis of Deuterated Pharmaceutical Ingredients (APIs)
The tert-butyl group is a common structural motif in many drug molecules. By using 2-Iodo-2-methylpropane-D9, researchers can synthesize deuterated analogues of these drugs.[2] This strategic deuteration can block sites of metabolism, leading to improved drug properties such as:
-
Enhanced Metabolic Stability: Slower breakdown by liver enzymes.[1]
-
Improved Pharmacokinetics: Longer half-life and more consistent drug levels in the bloodstream.[1]
-
Reduced Dosage and Side Effects: Potentially allowing for lower or less frequent doses, which can decrease adverse effects.
Mechanistic Studies using Isotopic Labeling
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways.[14][15] By incorporating deuterium from 2-Iodo-2-methylpropane-D9 into a molecule, scientists can track the fate of the tert-butyl group through a series of chemical or biological transformations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[16][17] This provides invaluable insights into the intricate steps of a reaction or a biological process.[14][18]
Internal Standards in Mass Spectrometry
In quantitative analysis using mass spectrometry, particularly in complex biological matrices, deuterated compounds are considered the "gold standard" for internal standards.[19][20] An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest.[21] 2-Iodo-2-methylpropane-D9 and other deuterated compounds co-elute with the non-deuterated analyte during chromatography and experience similar ionization and matrix effects in the mass spectrometer.[21][22] This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to highly precise and reliable quantification.[20][23]
Workflow for Use as an Internal Standard
Caption: Workflow for using a deuterated internal standard in bioanalysis.
Safety and Handling
2-Iodo-2-methylpropane and its deuterated analogue are flammable liquids and should be handled with appropriate safety precautions.[11]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[24][25] Wear personal protective equipment, including safety goggles, gloves, and a lab coat.[24] Avoid contact with skin and eyes, and avoid inhalation of vapors.[24][26]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[25][26] It is incompatible with strong oxidizing agents and strong bases.[13][25]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[24]
Conclusion
2-Iodo-2-methylpropane-D9 is a specialized chemical with significant applications in modern scientific research, particularly in the pharmaceutical industry. Its utility as a building block for creating metabolically robust deuterated drugs and as a high-fidelity internal standard for quantitative analysis underscores the growing importance of stable isotope-labeled compounds. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists aiming to leverage the unique advantages of deuteration in their work.
References
- CymitQuimica. (n.d.). CAS 558-17-8: 2-Iodo-2-methylpropane.
- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
- Fisher Scientific. (n.d.). 2-Iodo-2-methylpropane, 95%, stab. with copper powder 25 g.
- Simson Pharma Limited. (2025, August 8). What are Deuterated Drugs: Everything to know.
- LookChem. (n.d.). Cas 558-17-8,2-IODO-2-METHYLPROPANE.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- Sigma-Aldrich. (n.d.). 2-Iodo-2-methylpropane copper stabilizer, 95 558-17-8.
- Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal.
- TCI Chemicals. (n.d.). 2-Iodo-2-methylpropane (stabilized with Copper chip).
- BenchChem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Nature. (n.d.). Deuterium in drug discovery: progress, opportunities and challenges.
- BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.
- BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI.
- ECHEMI. (n.d.). 2-Iodo-2-methylpropane SDS, 558-17-8 Safety Data Sheets.
- Fisher Scientific. (2012, March 14). SAFETY DATA SHEET.
- Wikipedia. (n.d.). tert-Butyl iodide.
- SAFETY DATA SHEET. (2009, September 26).
- PubMed. (n.d.). Isotopic labelings for mechanistic studies.
- FAR Chemical. (2025, January 22). 2-Iodo-2-methylpropane.
- ChemicalBook. (n.d.). 2-IODO-2-METHYLPROPANE(558-17-8) 1H NMR spectrum.
- ResearchGate. (n.d.). Mechanistic studies (a) isotope labeling NMR experiments and (b)....
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.).
- CDN Isotopes. (n.d.). 2-Iodo-2-methylpropane-d9.
- PubChem. (n.d.). 2-Iodo-2-methylpropane-D9.
- LGC Standards. (n.d.). 2-Iodo-2-methylpropane-d9.
- CDN Isotopes. (n.d.). 2-Iodo-2-methylpropane-d9.
- NIH. (2015, December 9). Recent highlights in biosynthesis research using stable isotopes.
- ChemSynthesis. (2025, May 20). 2-iodo-2-methylpropane.
- Monash University. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks.
- Wikipedia. (n.d.). Isotopic labeling.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 558-17-8: 2-Iodo-2-methylpropane | CymitQuimica [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 2-Iodo-2-methylpropane-d9 | LGC Standards [lgcstandards.com]
- 7. 2-Iodo-2-methylpropane-D9 | C4H9I | CID 101682122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. 2-Iodo-2-methylpropane | 558-17-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. far-chemical.com [far-chemical.com]
- 11. tert-Butyl iodide - Wikipedia [en.wikipedia.org]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. 2-Iodo-2-methylpropane, 95%, stab. with copper powder 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 14. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchmgt.monash.edu [researchmgt.monash.edu]
- 19. texilajournal.com [texilajournal.com]
- 20. benchchem.com [benchchem.com]
- 21. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. lcms.cz [lcms.cz]
- 24. echemi.com [echemi.com]
- 25. fishersci.com [fishersci.com]
- 26. fishersci.com [fishersci.com]
An In-depth Technical Guide to tert-Butyl Iodide-d9: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuterium Labeling in Scientific Research
In the landscape of modern chemical and pharmaceutical sciences, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool. This subtle modification, known as deuteration or isotopic labeling, can profoundly influence a molecule's physicochemical and metabolic properties without altering its fundamental chemical reactivity.[1][2] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in a phenomenon known as the kinetic isotope effect (KIE).[3] This effect can significantly slow down metabolic processes that involve C-H bond cleavage, a principle that is increasingly leveraged in drug development to enhance pharmacokinetic profiles, reduce toxic metabolite formation, and improve therapeutic efficacy.[1] Beyond pharmaceuticals, deuterated compounds are invaluable as internal standards in quantitative mass spectrometry, as tracers in metabolic studies, and as probes for elucidating reaction mechanisms.[2]
This guide provides a comprehensive technical overview of tert-butyl iodide-d9, a perdeuterated organoiodine compound. We will delve into its chemical structure and properties, provide a detailed protocol for its synthesis, explore its characterization through modern analytical techniques, and discuss its applications in scientific research.
I. Chemical Structure and Physicochemical Properties
Tert-butyl iodide-d9, systematically named 2-iodo-2-methylpropane-d9, possesses the chemical formula C₄D₉I. Its structure consists of a central tertiary carbon atom bonded to an iodine atom and three perdeuterated methyl (CD₃) groups.
Caption: Chemical structure of tert-Butyl iodide-d9.
| Property | tert-Butyl Iodide (C₄H₉I) | tert-Butyl Iodide-d9 (C₄D₉I) (Predicted) | Source |
| Molecular Weight | 184.02 g/mol | 193.10 g/mol | - |
| Melting Point | -38 °C | Slightly higher than -38 °C | [4][5] |
| Boiling Point | 99-100 °C | Slightly higher than 99-100 °C | [5] |
| Density | 1.544 g/mL at 25 °C | Slightly higher than 1.544 g/mL | [5] |
The slight increase in boiling and melting points for the deuterated compound is anticipated due to the stronger intermolecular van der Waals forces resulting from the increased molecular mass and slightly altered vibrational modes.
II. Synthesis of tert-Butyl Iodide-d9
The synthesis of tert-butyl iodide-d9 can be efficiently achieved from its corresponding deuterated alcohol, tert-butanol-d9, through a nucleophilic substitution reaction. Tert-butanol-d9 is commercially available or can be synthesized via a Grignard reaction between deuterated acetone and deuterium methyl magnesium iodide.[6] The subsequent conversion to the iodide is a standard procedure in organic synthesis.[7][8]
Proposed Synthetic Pathway
Caption: Synthesis of tert-Butyl iodide-d9 from tert-Butanol-d9.
Detailed Experimental Protocol: Synthesis of tert-Butyl Iodide-d9 from tert-Butanol-d9
This protocol is based on the well-established SN1 reaction for the conversion of tertiary alcohols to tertiary alkyl halides.[7][9][10]
Materials:
-
tert-Butanol-d9 (≥98 atom % D)
-
Concentrated hydriodic acid (57% in water) or Sodium Iodide and Concentrated Sulfuric Acid
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place tert-butanol-d9 (1.0 eq). Cool the flask in an ice bath.
-
Addition of Reagent: Slowly add concentrated hydriodic acid (1.5 eq) to the cooled alcohol with stirring. Alternatively, a mixture of sodium iodide (1.5 eq) and a stoichiometric amount of concentrated sulfuric acid can be used, added dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of two layers should be observed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude tert-butyl iodide-d9 can be purified by distillation to yield the final product.
Self-Validating System: The purity and identity of the synthesized tert-butyl iodide-d9 must be confirmed by the analytical methods described in the following section. The absence of a significant O-H stretching band in the IR spectrum and the disappearance of the hydroxyl proton signal in the ¹H NMR spectrum (if any residual protons are present) will validate the completion of the reaction.
III. Spectroscopic Characterization
The identity and isotopic purity of tert-butyl iodide-d9 are unequivocally confirmed through a combination of spectroscopic techniques.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of high-purity tert-butyl iodide-d9 is expected to be largely silent, with the characteristic singlet of the nine equivalent protons of the non-deuterated compound being absent.[12] The presence of any residual proton signals can be used to quantify the isotopic purity of the sample.[13]
-
¹³C NMR: The ¹³C NMR spectrum will show two signals corresponding to the quaternary carbon and the three equivalent methyl carbons. Due to the coupling with deuterium (a spin-1 nucleus), the signal for the CD₃ carbons will appear as a multiplet. The chemical shifts will be slightly different from the non-deuterated analog due to the isotopic effect. For non-deuterated tert-butyl iodide, the quaternary carbon appears around 25 ppm and the methyl carbons around 35 ppm.[14]
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the incorporation of deuterium.[2] The molecular ion peak in the mass spectrum of tert-butyl iodide-d9 will be observed at an m/z value nine units higher than that of its non-deuterated counterpart.
-
Expected Molecular Ion (M⁺): For C₄D₉I, the expected monoisotopic mass is approximately 193.03 Da.
-
Fragmentation Pattern: The fragmentation pattern will also reflect the presence of deuterium. The base peak for non-deuterated tert-butyl iodide is typically the tert-butyl cation at m/z 57.[15] For tert-butyl iodide-d9, the corresponding fragment, the perdeuterated tert-butyl cation ([C(CD₃)₃]⁺), would be expected at m/z 66.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the vibrational modes of the molecule and is particularly useful for identifying the presence of C-D bonds.
-
C-D Stretching Vibrations: The C-H stretching vibrations in alkanes typically appear in the range of 2850-2960 cm⁻¹.[16] Due to the increased reduced mass of the C-D bond, the corresponding stretching vibrations in tert-butyl iodide-d9 are expected to appear at a lower frequency, typically in the range of 2100-2250 cm⁻¹.[13]
-
C-D Bending Vibrations: Similarly, the C-H bending (scissoring and rocking) vibrations will also shift to lower wavenumbers upon deuteration.
Caption: Workflow for the synthesis and analysis of tert-Butyl iodide-d9.
IV. Key Applications in Research and Development
The unique properties of tert-butyl iodide-d9 make it a valuable tool in several areas of scientific investigation.
Mechanistic Studies and Kinetic Isotope Effects (KIE)
The primary application of tert-butyl iodide-d9 is in the study of reaction mechanisms through the kinetic isotope effect.[3] By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insights into the rate-determining step of a reaction. For example, in SN1 reactions involving tert-butyl iodide, the rate-determining step is the formation of the tert-butyl carbocation.[9] A secondary KIE is expected in this case, where the rate of reaction for the deuterated compound will be slightly different from the non-deuterated one due to changes in hyperconjugation and steric effects in the transition state.[6]
Internal Standard in Mass Spectrometry
Due to its chemical similarity and mass difference from the non-deuterated analog, tert-butyl iodide-d9 can serve as an excellent internal standard for the quantification of tert-butyl iodide in complex matrices using mass spectrometry.[2] The co-elution of the analyte and the deuterated standard during chromatography ensures that any variations in sample preparation or ionization efficiency are accounted for, leading to highly accurate and precise measurements.
Precursor for Deuterated Radicals
Tert-butyl iodide is known to be a precursor for the tert-butyl radical in various organic reactions.[17] Similarly, tert-butyl iodide-d9 can be used to generate the perdeuterated tert-butyl radical. Studying the reactions of this deuterated radical can provide further mechanistic insights and allow for the synthesis of other deuterated molecules.
Conclusion
Tert-butyl iodide-d9 is a valuable isotopically labeled compound with significant applications in mechanistic chemistry, analytical sciences, and synthetic methodology. Its synthesis from readily available deuterated precursors is straightforward, and its characterization relies on standard spectroscopic techniques. As the demand for more sophisticated tools in drug discovery and mechanistic elucidation continues to grow, the utility of deuterated compounds like tert-butyl iodide-d9 is set to expand, offering researchers a powerful means to probe and understand complex chemical and biological systems.
References
-
Isotope Labeling. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link][2]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link][11]
-
tert-butyl iodide. (n.d.). Webbook.nist.gov. Retrieved March 7, 2026, from [Link][4]
-
tert-Butyl iodide. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
TERT-BUTYL IODIDE. (2024, April 9). ChemBK. Retrieved March 7, 2026, from [Link][5]
-
tert-Butyl iodide. (n.d.). LookChem. Retrieved March 7, 2026, from [Link]
-
The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. (n.d.). Canadian Science Publishing. Retrieved March 7, 2026, from [Link][13]
-
Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. (n.d.). Doc Brown. Retrieved March 7, 2026, from [Link][14]
-
tert-Butyl iodide. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link][18]
-
t-Butyl group towers over other 1H resonances. (2026, February 26). ACD/Labs. Retrieved March 7, 2026, from [Link][12]
-
mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown. Retrieved March 7, 2026, from [Link][15]
-
3.1.3 – SN1 Reaction Mechanisms – Page 2. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved March 7, 2026, from [Link][9]
-
Syntheses and NMR spectra. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
A SN1 Reaction: Synthesis of tert-Butyl Chloride. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link][7]
-
tert-Butyl iodide. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
-
7.7 Substitution, Nucleophilic, Unimolecular: The S N 1 Reaction. (n.d.). W.W. Norton. Retrieved March 7, 2026, from [Link]
-
1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. (2004, September 24). Modgraph. Retrieved March 7, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved March 7, 2026, from [Link]
-
Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Experimental No. (12) Alkyl halides Preparation of t-butylchloride. (2021, July 16). Retrieved March 7, 2026, from [Link][8]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link][19]
-
tert-Butyl iodide. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]
-
explain sn1 mechanism for the conversion of tertiary butyl bromide to ter.. (2025, October 21). Filo. Retrieved March 7, 2026, from [Link][10]
-
Synthesis of tert-Butyl Chloride. (2023, March 26). Scribd. Retrieved March 7, 2026, from [Link][16]
-
Tert-Butyl Hydroperoxide and Tetrabutylammonium Iodide-Promoted Free Radical Cyclization of α-Imino-N-arylamides and α-Azido-N-arylamides. (2025, August 9). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence. (2013, April 23). MDPI. Retrieved March 7, 2026, from [Link]
-
Kinetic Isotope Effects in Organic Chemistry. (2005, September 14). Macmillan Group. Retrieved March 7, 2026, from [Link]
-
Kinetic Isotope Effects in Organic and Biological Reactions. (2025, October 27). ResearchGate. Retrieved March 7, 2026, from [Link]
-
-
(n.d.). Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]
-
-
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (n.d.). Retrieved March 7, 2026, from [Link]
-
Use of Isotopes for Studying Reaction Mechanisms. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]
-
Comparison of Overtone-Induced and Electronic Photochemistry of Liquid terf-Butyl Hydroperoxide. (n.d.). Stanford University. Retrieved March 7, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved March 7, 2026, from [Link]
-
Tert-butyl – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]
-
Butyl iodide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Vibrational spectroscopic studies of aqueous solutions of tert-butyl alcohol and tert-butylamine. (n.d.). bac-lac.gc.ca. Retrieved March 7, 2026, from [Link]
-
Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
Sources
- 1. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 5. rsc.org [rsc.org]
- 6. tert-Butanol-d9 (25725-11-5) for sale [vulcanchem.com]
- 7. rsc.org [rsc.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 3.1.3 – SN1 Reaction Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. explain sn1 mechanism for the conversion of tertiary butyl bromide to ter.. [askfilo.com]
- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. scribd.com [scribd.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. tert-Butyl iodide [webbook.nist.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Whitepaper: 2-Iodo-2-(methyl-d3)propane-1,1,1,3,3,3-d6
tert-Butyl Iodide-d9: Nomenclature, Synthesis, and Applications in Deuterium-Switch Drug Design
Executive Summary
This technical guide profiles 2-iodo-2-(methyl-d3)propane-1,1,1,3,3,3-d6 , commonly known as tert-butyl iodide-d9 (
Nomenclature & Synonyms
The complexity of chemical nomenclature often obscures the identity of this molecule. Below is a deconstruction of its synonyms to ensure precise procurement and identification in literature.
| Naming Convention | Synonym / Identifier | Technical Context |
| Common Name | tert-Butyl iodide-d9 | Widely used in organic synthesis and cataloging. |
| IUPAC (Explicit) | 2-iodo-2-(methyl-d3)propane-1,1,1,3,3,3-d6 | Describes the propane chain (C1-C3) and the C2-methyl substituent explicitly. |
| IUPAC (Systematic) | 1,1,1,3,3,3-Hexadeuterio-2-iodo-2-(trideuteriomethyl)propane | Full systematic expansion used in patent literature. |
| Abbreviation | Shorthand in reaction schemes. | |
| CAS Registry | 61207-61-2 | Specific to the fully deuterated (d9) isotopologue.[1][2][3] |
| Unlabeled Analog | CAS 558-17-8 | Reference for non-deuterated tert-butyl iodide.[4] |
Physicochemical Profile
The substitution of protium (
Table 1: Comparative Properties of tert-Butyl Iodide Isotopologues
| Property | Unlabeled ( | Deuterated ( | Impact of Deuteration |
| Formula | +9 Mass Units | ||
| Molecular Weight | Mass shift detectable by MS. | ||
| Boiling Point | Negligible change in volatility. | ||
| Density | Increased density due to mass. | ||
| C–X Bond Strength | Primary Kinetic Isotope Effect (KIE). | ||
| Stability | Light Sensitive | Light Sensitive | Both degrade to |
Note on Stability: Like its hydrogenated counterpart,
is prone to homolytic cleavage of the C–I bond upon exposure to light. It is invariably supplied stabilized with copper shavings to scavenge free iodine.
Synthesis & Production Logic
The production of
Synthetic Pathway Visualization
The following diagram illustrates the stepwise construction of the
Caption: Synthesis of tert-Butyl Iodide-d9 via Grignard addition and subsequent hydroiodination.
Detailed Protocol: Conversion of
to
Rationale: Direct iodination is preferred over Finkelstein conditions (Cl
-
Reagents:
(1.0 eq), Potassium Iodide (KI, 1.2 eq), Phosphoric Acid (85%, excess). -
Setup: A 3-neck round bottom flask equipped with a reflux condenser and light-shielding (aluminum foil).
-
Procedure:
-
Charge flask with KI and
. -
Add
dropwise at (Exothermic). -
Allow to warm to room temperature and stir for 2–4 hours.
-
The mixture will separate into two phases. The organic layer (bottom) contains crude
.
-
-
Purification:
-
Wash the organic phase with
(to remove free iodine) followed by . -
Dry over
. -
Crucial Step: Distill under reduced pressure. Collect the fraction at
(atmospheric equivalent).
-
-
Storage: Add activated copper turnings immediately to stabilize. Store at
in amber glass.
Applications in Drug Development
The tert-butyl group is a privileged motif in medicinal chemistry (e.g., Nelfinavir, Finasteride) due to its ability to lock conformation and increase lipophilicity.[5][6] However, it is often a site of rapid metabolic clearance via CYP450-mediated hydroxylation (
The Deuterium Switch (Kinetic Isotope Effect)
Replacing the hydrogen atoms with deuterium introduces a Kinetic Isotope Effect (KIE). Because the C–D bond is shorter and stronger, the activation energy for the C–H bond cleavage step in CYP450 oxidation is increased.
-
Primary KIE (
): Typically ranges from 2 to 7 for C–H abstraction. -
Outcome: This can extend the half-life (
) of the drug or force the metabolism to occur at a different, less labile site (Metabolic Switching).
Caption: Mechanism of metabolic stabilization via deuteration of the tert-butyl moiety.
Handling & Safety Protocols
Hazard Class: Flammable Liquid (Category 2), Skin Irritant.
-
Light Sensitivity: The C–I bond is weak (
). Photolysis generates iodine radicals.-
Protocol: Always wrap reaction vessels in foil. Store in amber vials.
-
-
Stabilization:
-
Protocol: Ensure metallic copper is present in the storage vial. If the liquid turns violet, wash with sodium thiosulfate before use.
-
-
Elimination Risk:
-
Protocol: Avoid strong bases (e.g.,
) unless E2 elimination to isobutene-d8 is desired. For nucleophilic substitution ( ), use non-basic nucleophiles or Lewis acid catalysts.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101682122, 2-Iodo-2-methylpropane-d9. Retrieved from [Link]
-
NIST Chemistry WebBook. 2-Iodo-2-methylpropane (Unlabeled Analog Thermochemistry). Retrieved from [Link]
- Shao, L. et al. (2018).Preparation method of deuterated tert-butyl alcohol. CN108164393B.
Sources
Isotopic Mass Dynamics and Methodological Applications of Deuterated tert-Butyl Iodide (C₄D₉I)
Executive Summary
tert-Butyl iodide-d9 (2-iodo-2-methylpropane-d9) is a critical stable isotope-labeled building block used extensively in medicinal chemistry, pharmacokinetics, and mechanistic studies. The substitution of nine protium atoms with deuterium fundamentally alters the molecular mass and vibrational energy of the compound without significantly changing its steric profile or lipophilicity. This guide details the physicochemical shifts, the causality behind its use in metabolic stabilization, and provides validated, step-by-step protocols for its analytical verification and synthetic application.
Physicochemical Profiling & Isotopic Mass Dynamics
The core utility of tert-butyl iodide-d9 stems from its precise mass shift. The standard unlabeled tert-butyl iodide (C₄H₉I) has a molecular weight of 184.02 g/mol . By replacing the nine hydrogen atoms (approx. 1.008 u each) with deuterium (approx. 2.014 u each), the molecular weight increases to exactly 193.07 g/mol [1].
Causality of the Mass Shift: This 9-Dalton increase is not merely a stoichiometric curiosity; it is the physical foundation of the Kinetic Isotope Effect (KIE). Because deuterium has twice the mass of protium, the reduced mass of the C-D bond is significantly higher than that of a C-H bond. According to the quantum mechanical harmonic oscillator model, a higher reduced mass lowers the zero-point vibrational energy (ZPE) of the bond. Consequently, more activation energy is required to reach the transition state for bond cleavage, rendering the C-D bond chemically and metabolically more robust.
Table 1: Comparative Physicochemical Data
| Property | Unlabeled tert-Butyl Iodide | Deuterated tert-Butyl Iodide-d9 |
| Molecular Formula | C₄H₉I | C₄D₉I |
| CAS Number | 558-17-8 | 61207-61-2 |
| Molecular Weight | 184.02 g/mol | 193.0742 g/mol |
| Accurate Mass (Monoisotopic) | 183.9749 Da | 193.0314 Da |
| Isotopic Enrichment | Natural Abundance | ≥ 98 atom % D |
| Stabilizer | Copper wire (typically) | Copper wire (typically) |
Mechanistic Utility in Drug Development
In drug development, the tert-butyl group is a common pharmacophore used to increase lipophilicity and steric bulk. However, the nine equivalent methyl protons are highly susceptible to cytochrome P450 (CYP450) mediated hydroxylation, leading to rapid metabolic clearance.
By utilizing tert-butyl iodide-d9 as an alkylating agent, chemists can install a fully deuterated tert-butyl group (-C(CD₃)₃). The increased activation energy required to cleave the C-D bonds effectively blocks this metabolic liability, increasing the drug's half-life and improving its pharmacokinetic profile without altering its target binding affinity.
Fig 1. CYP450 metabolic pathway comparing C-H vs C-D bond cleavage dynamics.
Analytical Validation & Quality Control Protocol
Because isotopic purity dictates the magnitude of the KIE, it is critical to validate the reagent prior to synthesis. Commercial tert-butyl iodide-d9 is typically supplied stabilized with copper wire to prevent light- and heat-induced liberation of iodine (I₂), which degrades the reagent [2].
Self-Validating Analytical Protocol:
-
Sample Preparation: Extract 10 µL of C₄D₉I (avoiding the copper stabilizer) and dilute in 1 mL of anhydrous CDCl₃.
-
GC-MS Analysis: Inject 1 µL into a Gas Chromatograph coupled to a Mass Spectrometer.
-
Causality/Validation: The molecular ion peak must appear at m/z 193. The absence of significant peaks at m/z 192 or 191 confirms the lack of partially deuterated species (d8, d7), validating the 193.07 g/mol molecular weight.
-
-
Quantitative NMR (qNMR): Acquire a ¹H-NMR and ²H-NMR spectrum.
-
Causality/Validation: ¹H-NMR should show an absence of the massive singlet at ~1.9 ppm characteristic of the unlabeled tert-butyl group. ²H-NMR will confirm the presence of the deuterons. Integration against a known internal standard verifies the >98 atom % D specification.
-
Experimental Protocol: Deuterated Alkylation Workflow
The following protocol details the installation of the -C₄D₉ group onto a generic heteroatom nucleophile (e.g., an amine or phenol) via nucleophilic substitution.
Step-by-Step Methodology:
-
Reagent Purification (Optional but Recommended): If the tert-butyl iodide-d9 appears dark brown (indicating free I₂), pass the required volume through a short plug of basic alumina under inert atmosphere immediately before use.
-
Causality: Free iodine can act as a radical initiator or Lewis acid, leading to unwanted side reactions and lower yields.
-
-
Reaction Setup: In an oven-dried Schlenk flask, dissolve 1.0 equivalent of the nucleophile in anhydrous N,N-dimethylformamide (DMF). Add 2.0 equivalents of a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃).
-
Alkylating Agent Addition: Shield the flask from ambient light using aluminum foil.
-
Causality: The C-I bond is highly photolabile; shielding prevents radical degradation of the reagent before it can react with the nucleophile. Syringe in 1.5 equivalents of tert-butyl iodide-d9.
-
-
Thermal Activation: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 12–24 hours. Monitor progression via LC-MS.
-
Isolation: Quench the reaction with deionized water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation: Purify via flash column chromatography. Analyze the purified product via High-Resolution Mass Spectrometry (HRMS).
-
Causality: The successful installation of the -C₄D₉ group will result in a mass increase of exactly 66.084 Da relative to the starting nucleophile (the exact mass of the C₄D₉ group minus the displaced proton).
-
Fig 2. Step-by-step alkylation workflow using deuterated tert-butyl iodide.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 101682122, 2-Iodo-2-methylpropane-D9." PubChem,[Link]
Sources
Technical Safety & Handling Guide: 2-Iodo-2-methylpropane-D9
Executive Summary & Application Scope
2-Iodo-2-methylpropane-D9 (CAS: 61207-61-2), widely known as tert-Butyl iodide-d9, is a high-value deuterated alkylating agent and radical precursor. It is critical in the synthesis of stable isotope-labeled pharmaceuticals (SILs) used in DMPK (Drug Metabolism and Pharmacokinetics) studies and as a mechanistic probe in kinetic isotope effect (KIE) experiments.
Unlike its non-deuterated counterpart, the D9 variant represents a significant financial investment and requires elevated handling protocols to prevent isotopic scrambling and chemical degradation. This guide synthesizes standard safety data with advanced handling techniques derived from the compound's inherent instability.
Physicochemical & Isotopic Profile
The substitution of hydrogen with deuterium significantly alters the mass but minimally impacts the steric volume. However, the C-D bond strength (approx. 1-2 kcal/mol stronger than C-H) provides a slight kinetic stability advantage against elimination, though the compound remains thermally labile.
Comparative Properties Table
| Property | tert-Butyl Iodide (Unlabeled) | 2-Iodo-2-methylpropane-D9 |
| CAS Number | 558-17-8 | 61207-61-2 |
| Molecular Formula | C₄H₉I | C₄D₉I |
| Molecular Weight | 184.02 g/mol | 193.07 g/mol |
| Density (25°C) | 1.544 g/mL | ~1.62 g/mL (Estimated via mass diff.) |
| Boiling Point | 99-100 °C | 98-100 °C |
| Flash Point | 7 °C (Closed Cup) | 7 °C (Highly Flammable) |
| Appearance | Colorless liquid (turns brown) | Colorless liquid (turns brown) |
| Stabilizer | Copper (Cu) turnings | Copper (Cu) turnings |
Technical Note: The density increase in the D9 variant is due to the higher atomic mass of deuterium (
H) vs. protium (H) without a corresponding increase in molar volume.
Hazard Identification & Mechanistic Toxicology
The Alkylation Threat
As a tertiary alkyl iodide, this compound is a potent alkylating agent . It reacts via an
Intrinsic Instability (The "Purple Factor")
Researchers often observe tert-butyl iodide turning violet/brown. This is due to the homolytic cleavage of the weak C-I bond (bond dissociation energy ~50 kcal/mol), driven by light (
Decomposition Pathway:
-
Initiation:
-
Elimination (E1): Spontaneous loss of DI (Deuterium Iodide) to form Isobutene-d8.
-
Iodine Formation:
(Purple color).
This mechanism is visualized below to aid in storage logic:
Figure 1: Thermal and photolytic decomposition pathways leading to sample degradation and hazard generation.
Advanced Handling & Storage Protocols
Objective: Maintain isotopic purity (>98 atom% D) and chemical integrity.
The Copper Stabilization Protocol
Commercial samples are often shipped with copper wire or powder.
-
Mechanism:
-
Action: If the liquid turns pink/violet, add fresh, acid-washed copper turnings. The copper scavenges free iodine, which otherwise catalyzes further decomposition (autocatalysis).
Storage Hierarchy[2]
-
Temperature: 2°C to 8°C is mandatory. For long-term storage (>3 months), store at -20°C .
-
Light: Store in amber glass or aluminum foil-wrapped vials.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical oxidation.
Handling "Best Practices"
-
Cold Handling: Keep the vial on ice during dispensing to minimize volatilization (Isobutene formation).
-
Syringe Technique: Use gas-tight glass syringes. Avoid plastic syringes for prolonged contact; the compound can swell rubber plungers and leach plasticizers.
Emergency Response & Disposal
Signal Word: DANGER GHS Classifications: Flammable Liquid (Cat 2), Skin Irritant (Cat 2), Carcinogen (Suspected).
Spill Response Workflow
In the event of a spill inside a fume hood (most likely scenario), follow this logic:
Figure 2: Decision matrix for laboratory spill response. Note the specific use of Thiosulfate to neutralize iodine byproducts.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. (Risk: Pulmonary edema from iodine vapors).
-
Skin Contact: Wash with soap and water.[1][2] If yellow staining (iodine) persists, wash with a 5% sodium thiosulfate solution.
-
Eye Contact: Rinse for 15 minutes.[1] Do not use neutralizing agents in eyes; use saline or water only.
Experimental Application: Radical Precursor Protocol
Context: Using 2-Iodo-2-methylpropane-D9 to generate the tert-butyl-d9 radical for intermolecular addition.
Protocol:
-
Setup: Flame-dry a two-neck flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.
-
Reagents:
-
Substrate (e.g., electron-deficient alkene).
-
2-Iodo-2-methylpropane-D9 (1.5 - 2.0 equivalents).
-
Radical Initiator: AIBN (Azobisisobutyronitrile) or
. -
Solvent: Benzene or Dichloromethane (degassed).
-
-
Addition: Add the iodide last via syringe pump to maintain a low steady-state concentration of the radical, minimizing dimerization (formation of Hexamethylethane-d18).
-
Work-up: Quench with saturated aqueous
(Sodium Thiosulfate) to remove unreacted iodide and iodine byproducts. -
Validation: Check NMR for the disappearance of the characteristic tert-butyl peak (typically
1.94 ppm in for H-form; D-form will be silent in NMR, visible in NMR).
References
-
National Institute of Standards and Technology (NIST). tert-Butyl iodide Gas Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Compound Summary: 2-Iodo-2-methylpropane-d9 (CID 101682122).[3] National Library of Medicine. [Link]
- O'Neil, M.J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry. (Reference for general alkyl iodide toxicity and properties).
Sources
Technical Guide: Isotopic Enrichment & Characterization of tert-Butyl Iodide-d9
Executive Summary
tert-Butyl iodide-d9 (2-iodo-2-methylpropane-d9) is a critical electrophile in the synthesis of deuterated active pharmaceutical ingredients (APIs).[1] Its primary function is the introduction of the tert-butyl-d9 moiety, a bulky lipophilic group often employed to block metabolic "soft spots" (e.g., preventing oxidative dealkylation by Cytochrome P450 enzymes).[1]
For efficacy in deuterium kinetic isotope effect (DKIE) studies, the isotopic enrichment level is paramount.[1] While commercial specifications typically state 98–99 atom % D , the actual isotopologue distribution follows a binomial expansion that researchers must validate. This guide details the technical specifications, synthesis pathways, and self-validating analytical protocols required to ensure the isotopic integrity of tert-butyl iodide-d9.[1]
Commercial Specifications & Isotopic Landscape
Commercially available tert-butyl iodide-d9 is generally synthesized from tert-butyl alcohol-d9.[1] The isotopic enrichment of the final iodide is directly dependent on the precursor's quality.
Typical Commercial Specifications
| Parameter | Specification | Technical Note |
| Chemical Name | 2-Iodo-2-methylpropane-d9 | CAS: 30328-66-2 (generic) / 558-17-8 (unlabeled) |
| Isotopic Enrichment | ≥ 98 atom % D | Probability that any given hydrogen position is deuterium.[1][2][3] |
| Chemical Purity | ≥ 95% (GC) | Lower than chlorides due to instability (elimination to isobutylene).[1] |
| Stabilizer | Copper (Cu) wire/turnings | Essential to scavenge free iodine ( |
| Appearance | Colorless to reddish liquid | Red/brown color indicates free iodine (decomposition).[1] |
The "Enrichment vs. Abundance" Distinction
A common misconception in drug development is equating "atom % D" with "molecular purity."
-
Atom % D (Enrichment): The average deuterium content across all labeled sites.
-
Isotopologue Abundance: The percentage of molecules that are fully deuterated (
).
For a
Implication: Even at high enrichment (99%), nearly 9% of the reagent consists of
Synthesis & Isotopic Integrity
The synthesis of tert-butyl iodide-d9 relies on the nucleophilic substitution of tert-butyl alcohol-d9.[1] Because tertiary substrates sterically hinder
Reaction Pathway[1][4][5][6][7][8]
-
Protonation: tert-Butyl alcohol-d9 reacts with hydroiodic acid (HI) to form the oxonium ion.[1]
-
Ionization (Rate Limiting): Loss of water yields the tertiary carbocation (
).[1] -
Nucleophilic Attack: Iodide (
) captures the carbocation to form tert-butyl iodide-d9.[1]
Critical Failure Mode: Elimination-Addition Scrambling
The tertiary carbocation is prone to E1 elimination, yielding isobutylene-d8.[1] If this alkene re-protonates in the presence of H+ (from trace moisture or non-deuterated acid), H/D scrambling occurs, degrading isotopic purity.
Figure 1: Synthesis pathway showing the SN1 mechanism and the risk of isotopic scrambling via reversible elimination.[1]
Analytical Validation Protocols
Trusting the Certificate of Analysis (CoA) is insufficient for critical GMP steps.[1] The following "Self-Validating" protocols allow internal verification of enrichment.
Protocol A: 1H qNMR (Quantification of Residual Protium)
This method quantifies the "lack of deuterium" (residual H) to calculate enrichment.[1]
-
Principle: A fully deuterated methyl group is silent in
NMR. Signals arise only from or impurities. -
Internal Standard: 1,4-Dinitrobenzene (or similar non-exchangeable standard).[1]
-
Solvent:
(dried over molecular sieves).[1]
Step-by-Step:
-
Weigh ~20 mg of tert-butyl iodide-d9 and ~10 mg of Internal Standard (IS) into a vial. Record weights to 0.01 mg precision.
-
Dissolve in 0.6 mL
and transfer to an NMR tube. -
Acquire
NMR with a relaxation delay ( ) seconds (to ensure full relaxation of protons). -
Integration: Integrate the residual methyl signal of the iodide (typically a quintet around 1.94 ppm due to H-D coupling) vs. the IS signal.
-
Calculation:
[1][5]
Protocol B: GC-MS (Isotopologue Distribution)
Use GC-MS with Electron Impact (EI) ionization to view the molecular ion cluster.[1]
-
Inject: Dilute sample in pentane (1 mg/mL). Inject 1 µL (Split 20:1).
-
Analyze: Observe the molecular ion region (
). -
Validation: The ratio of intensities
provides the species abundance of the isotopologue.[1]
Figure 2: Analytical workflow for validating isotopic enrichment and species abundance.
Handling & Stability
tert-Butyl iodide is thermodynamically unstable relative to its elimination products.[1] This instability is accelerated by light and heat.[1]
-
Storage: Must be stored at 2–8°C (or lower), protected from light.
-
Copper Stabilization: Commercial bottles contain Copper (Cu) wire.[1] Copper reacts with free iodine (
) formed during decomposition ( ), preventing the autocatalytic cycle of decomposition.[1]-
Visual Check: If the liquid is dark violet/brown, significant decomposition has occurred. The copper wire should be visible and relatively bright.
-
-
Impact on Synthesis: While decomposition lowers chemical purity (presence of isobutylene), it does not typically alter the isotopic enrichment of the remaining intact iodide, provided no protic acids are introduced that could catalyze exchange.
References
-
Vertex AI Search . (2026).[1] Isotopic enrichment and commercial specifications of deuterated alkyl halides. 6
-
Cambridge Isotope Laboratories . (2025).[1] Technical Note: Isotopic Enrichment vs. Species Abundance. 7
-
Sigma-Aldrich . (2026).[1] Product Specification: tert-Butyl-d9 alcohol & iodides.[1] Link[1]
-
CDN Isotopes . (2026). Stability and Storage of Deuterated Alkyl Iodides. 8
-
Royal Society of Chemistry . (2022).[1] Determination of isotope abundance for deuterium-labeled compounds by quantitative NMR. Link
Sources
- 1. Tert butyl iodide | Sigma-Aldrich [sigmaaldrich.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. tert-Butyl iodide [webbook.nist.gov]
- 4. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]
- 5. allen.in [allen.in]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. cdnisotopes.com [cdnisotopes.com]
An In-depth Technical Guide to tert-Butyl-d9 Iodide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling with tert-Butyl-d9 Iodide
In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, offers a powerful tool for elucidating reaction mechanisms, enhancing the metabolic stability of drug candidates, and providing precise internal standards for analytical measurements. tert-Butyl-d9 iodide ((CD₃)₃CI), a deuterated analogue of tert-butyl iodide, is a valuable reagent in this context. Its nine deuterium atoms provide a significant mass shift and distinct spectroscopic properties, making it an ideal tracer in a variety of scientific investigations. This guide provides a comprehensive overview of the physical and chemical properties of tert-butyl-d9 iodide, its synthesis, key applications, and essential safety protocols.
Physicochemical Properties: Understanding the Impact of Deuteration
Boiling Point: Deuterated compounds typically exhibit a slightly higher boiling point than their protium analogues. This is attributed to the increased molecular mass, which leads to stronger London dispersion forces, a type of van der Waals force that arises from temporary fluctuations in electron density. These stronger intermolecular forces require more energy to overcome, resulting in an elevated boiling point. For example, heavy water (D₂O) has a boiling point of 101.4 °C, slightly higher than that of H₂O (100 °C)[1]. A similar, albeit smaller, increase is expected for tert-Butyl-d9 iodide compared to the 99-100 °C boiling point of tert-butyl iodide.
Density: The density of a substance is its mass per unit volume. Since the substitution of hydrogen with deuterium significantly increases the molecular mass while having a minimal impact on the molecular volume, the density of tert-Butyl-d9 iodide is expected to be higher than that of tert-butyl iodide.[2]
A summary of the known properties of tert-butyl iodide and the estimated properties of its deuterated analogue is presented below:
| Property | tert-Butyl Iodide (CAS: 558-17-8) | tert-Butyl-d9 Iodide (CAS: 61207-61-2) |
| Molecular Formula | C₄H₉I | C₄D₉I |
| Molecular Weight | 184.02 g/mol | ~193.1 g/mol |
| Boiling Point | 99-100 °C | Estimated to be slightly higher than 100 °C |
| Density | ~1.544 g/mL at 25 °C | Estimated to be higher than 1.544 g/mL at 25 °C |
Synthesis of tert-Butyl-d9 Iodide: A Practical Approach
The synthesis of tert-Butyl-d9 iodide necessitates the use of deuterated starting materials. A common and effective method involves the reaction of deuterated tert-butanol ((CD₃)₃COH) with a suitable iodinating agent.
Experimental Protocol: Synthesis from Deuterated tert-Butanol
Objective: To synthesize tert-Butyl-d9 iodide from deuterated tert-butanol.
Materials:
-
Deuterated tert-butanol ((CD₃)₃COH)
-
Hydroiodic acid (HI) or a mixture of sodium iodide (NaI) and a strong acid (e.g., H₃PO₄)
-
Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)
-
Dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, place deuterated tert-butanol. Cool the flask in an ice bath.
-
Iodination: Slowly add hydroiodic acid to the cooled deuterated tert-butanol with stirring. Alternatively, a mixture of sodium iodide and a non-oxidizing strong acid can be used to generate HI in situ.
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture and transfer it to a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Washing: Wash the combined organic extracts sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and saturated sodium thiosulfate solution (to remove any residual iodine). Finally, wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by distillation to yield pure tert-Butyl-d9 iodide.
The causality behind these steps lies in the nucleophilic substitution reaction where the hydroxyl group of the deuterated tert-butanol is replaced by an iodide ion. The use of a strong acid protonates the hydroxyl group, converting it into a good leaving group (water), which facilitates the SN1 reaction.
Caption: Synthesis workflow for tert-Butyl-d9 iodide.
Applications in Research and Development
The unique properties of tert-Butyl-d9 iodide make it a valuable tool in several areas of scientific research.
Mechanistic Studies in Organic Chemistry
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of a compound and its deuterated analogue, researchers can determine whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. tert-Butyl-d9 iodide can be used in studies of nucleophilic substitution and elimination reactions to probe the nature of the transition state.
Internal Standards in Mass Spectrometry
In quantitative analysis using mass spectrometry (MS), an internal standard is a compound of known concentration that is added to an unknown sample to facilitate accurate quantification. An ideal internal standard is chemically similar to the analyte but has a different mass. tert-Butyl-d9 iodide, with its significant mass shift compared to its non-deuterated counterpart, serves as an excellent internal standard for the quantification of tert-butyl iodide or related compounds in complex matrices. Its similar chemical behavior ensures that it experiences similar ionization efficiency and fragmentation patterns, leading to more reliable and reproducible results.
Caption: Use of tert-Butyl-d9 iodide as an internal standard in MS.
Probes in Nuclear Magnetic Resonance (NMR) Spectroscopy
While the tert-butyl group itself provides a sharp singlet in ¹H NMR due to the equivalence of the nine protons, the deuterated analogue is useful in simplifying complex spectra.[3] By replacing protons with deuterium, signals in the ¹H NMR spectrum are removed, which can aid in the assignment of other resonances. Furthermore, deuterium NMR (²H NMR) can provide valuable information about molecular dynamics and orientation.
Safety and Handling
tert-Butyl-d9 iodide should be handled with the same precautions as its non-deuterated analogue, tert-butyl iodide. It is a flammable liquid and should be kept away from heat, sparks, and open flames.[4] It is also an irritant to the skin, eyes, and respiratory system.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate footwear.
Handling and Storage:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
-
Keep the container tightly closed.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Conclusion
tert-Butyl-d9 iodide is a specialized yet highly valuable chemical for researchers in various scientific disciplines. Its unique isotopic composition provides a powerful handle for investigating reaction mechanisms, achieving accurate quantification in analytical chemistry, and simplifying complex spectroscopic analyses. While its physical properties are not extensively documented, a solid understanding of isotope effects allows for reliable estimations. By following appropriate synthesis and safety protocols, scientists can effectively leverage the capabilities of this important deuterated compound to advance their research and development efforts.
References
Sources
A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity 2-Iodo-2-methylpropane-D9
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Iodo-2-methylpropane-D9 (tert-Butyl Iodide-d9), a critical deuterated alkylating reagent. The document details the significance of isotopic and chemical purity, offers a comparative landscape of key suppliers, and outlines essential criteria for their evaluation. Furthermore, it presents in-depth protocols for analytical verification, safe handling, and a practical synthetic application, serving as an essential resource for leveraging this compound in advanced chemical research and pharmaceutical development.
Introduction to 2-Iodo-2-methylpropane-D9: A Key Reagent in Modern Drug Discovery
2-Iodo-2-methylpropane-D9, also known as tert-Butyl Iodide-d9, is the perdeuterated isotopologue of tert-butyl iodide. With the chemical formula (CD₃)₃CI, this compound serves as a valuable source for introducing a deuterated tert-butyl group into molecules.[1] Its primary significance lies in the field of drug discovery and development, where the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can profoundly alter a drug candidate's metabolic profile.[2]
The substitution of protium (¹H) with deuterium (²H or D) creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE).[3] For drug developers, this offers a powerful tool to:
-
Enhance Metabolic Stability: By replacing hydrogens at known sites of metabolism ("soft spots") with deuterium, the rate of drug breakdown by enzymes like cytochrome P450 can be reduced.[3][4]
-
Improve Pharmacokinetic Profiles: A slower metabolism can lead to longer drug half-life, reduced dosing frequency, and more consistent patient exposure.[5]
-
Reduce Toxic Metabolites: Deuteration can alter metabolic pathways, potentially decreasing the formation of reactive or toxic byproducts.[3]
-
Serve as an Internal Standard: In quantitative bioanalysis using mass spectrometry, deuterated analogues of a drug are the gold standard for internal standards, ensuring high accuracy and precision in measurements.[6]
Given these critical applications, the procurement of 2-Iodo-2-methylpropane-D9 of verifiably high chemical and isotopic purity is not merely a matter of supply chain logistics; it is a fundamental prerequisite for the success and reproducibility of the research.
The Criticality of Purity: Isotopic Enrichment and Chemical Integrity
When sourcing 2-Iodo-2-methylpropane-D9, two primary purity metrics are paramount:
-
Isotopic Purity (or Enrichment): This value, expressed as "atom % D," quantifies the percentage of the compound that is fully deuterated (D9). For instance, an isotopic enrichment of 98 atom % D indicates that 98% of the molecules contain nine deuterium atoms.[7] High isotopic enrichment is crucial for maximizing the kinetic isotope effect and for preventing interference from unlabeled or partially labeled species in sensitive mass spectrometry assays.[6]
-
Chemical Purity: This metric, typically determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR), measures the percentage of the material that is the desired compound, irrespective of its isotopic composition. Impurities can introduce unwanted side products in a synthesis or interfere with biological assays.
The combination of high isotopic and chemical purity ensures that experimental results are unambiguous and directly attributable to the deuterated compound.
Supplier Landscape and Evaluation
The selection of a reliable supplier is a critical step that can significantly impact research outcomes. The following table summarizes prominent suppliers of 2-Iodo-2-methylpropane-D9, though availability and specifications should always be confirmed directly with the vendor.
| Supplier | Typical Isotopic Purity | Typical Chemical Purity | Notes |
| CDN Isotopes | ≥98 atom % D[1][7] | Not always specified, but generally high | Specializes in deuterated compounds. Often provides a Certificate of Analysis (CoA) with detailed purity information.[1][7] |
| LGC Standards | 98 atom % D[8] | min 98%[8] | A well-established supplier of reference materials. Provides a Certificate of Analysis.[8] |
| Sigma-Aldrich (Merck) | ≥98 atom % D | ≥95% (for non-deuterated)[9] | A major global supplier with extensive documentation and support. Specifications for deuterated versions should be verified. |
| Avantor (VWR) | Varies by source (e.g., CDN Isotopes)[10] | Varies by source | Acts as a major distributor for other primary manufacturers like CDN Isotopes.[10] |
| Thermo Scientific (Alfa Aesar) | Varies | Typically ≥95% (for non-deuterated)[11] | Offers a wide range of chemical reagents. Check specific listings for deuterated compound specifications.[11] |
Key Evaluation Criteria for Suppliers:
-
Certificate of Analysis (CoA): Does the supplier provide a batch-specific CoA detailing the methods and results for both isotopic and chemical purity?
-
Analytical Methods: Are modern, appropriate analytical techniques like NMR and Mass Spectrometry used for quality control?[6][12]
-
Consistency: Can the supplier demonstrate batch-to-batch consistency?
-
Documentation: Is comprehensive safety and handling information (e.g., Safety Data Sheet) readily available?[13][14]
Technical Specifications and Analytical Verification
A supplier's claims of purity must be backed by robust analytical data. Researchers should be proficient in interpreting this data, typically found on the CoA.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive tool for confirming the identity of the compound and the position of deuterium labeling.[12] In ¹H-NMR, the absence of a large peak around 1.8 ppm (the typical chemical shift for the tert-butyl protons) and the presence of only a very small residual peak is a strong indicator of high deuteration.[15]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight and determine the isotopic distribution.[12][16] The mass spectrum should show a dominant peak at m/z corresponding to the D9 isotopologue, with minimal signals from D8 or other, lighter species.[17]
Practical Application Workflow: tert-Butylation of a Phenol
This section provides a representative protocol for using 2-Iodo-2-methylpropane-D9 to synthesize a deuterated ether, a common transformation in medicinal chemistry.
Objective: To synthesize 1-(tert-butoxy-d9)-4-nitrobenzene from 4-nitrophenol.
Materials:
-
4-nitrophenol
-
2-Iodo-2-methylpropane-D9 (≥98 atom % D)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Add 2-Iodo-2-methylpropane-D9 (1.2 eq) to the stirring suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(tert-butoxy-d9)-4-nitrobenzene.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of a deuterated compound.
Handling, Storage, and Safety
2-Iodo-2-methylpropane is a flammable, light-sensitive, and air-sensitive liquid that can cause skin and eye irritation.[13] The deuterated version should be handled with the same precautions.
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[14] Use non-sparking tools and ground equipment to prevent static discharge.[14]
-
Storage: Store containers tightly closed in a cool, dry, and dark place, preferably refrigerated (0-10°C). The product is often supplied stabilized with copper, which scavenges any iodine radicals formed upon decomposition.[9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
-
Disposal: Dispose of unused material and containers as hazardous waste in accordance with local, state, and federal regulations.[14]
Conclusion
2-Iodo-2-methylpropane-D9 is an indispensable tool in modern pharmaceutical research, enabling the synthesis of deuterated molecules with potentially superior pharmacokinetic and safety profiles. The success of these endeavors hinges on the quality of the starting materials. By carefully evaluating suppliers based on the provision of comprehensive analytical data (NMR, MS), researchers can ensure the high isotopic and chemical purity required for reproducible and reliable results. Adherence to strict safety protocols for handling and storage is essential to maintain the integrity of this valuable reagent and ensure a safe laboratory environment.
References
-
Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Available from: [Link]
-
Nature Portfolio. Site-selective and multiple deuteration and application to drug discovery. Available from: [Link]
-
ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]
-
PubMed. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Available from: [Link]
-
CNKI. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Available from: [Link]
-
PubMed. Development of deuterated-alkylation reagents based on sulfonium salts for drug discovery. Available from: [Link]
-
Fisher Scientific. 2-Iodo-2-methylpropane, 95%, stab. with copper powder 25 g. Available from: [Link]
-
Wiley Online Library. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Available from: [Link]
-
PubMed Central. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Available from: [Link]
-
Nature. Deuterium in drug discovery: progress, opportunities and challenges. Available from: [Link]
-
PubChem. 2-Iodo-2-methylpropane-D9. Available from: [Link]
-
PubChem. 2-Iodo-2-methylpropane. Available from: [Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of deuterated-alkylation reagents based on sulfonium salts for drug discovery - American Chemical Society [acs.digitellinc.com]
- 4. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. 2-Iodo-2-methylpropane-d9 | LGC Standards [lgcstandards.com]
- 9. 2-碘-2-甲基丙烷 contains copper as stabilizer, 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. avantorsciences.com [avantorsciences.com]
- 11. 2-Iodo-2-methylpropane, 95%, stab. with copper powder 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 12. resolvemass.ca [resolvemass.ca]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 18. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Protocol for tert-Butyl-d9 Group Introduction in Organic Synthesis
Executive Summary & Strategic Rationale
The introduction of the tert-butyl-d9 group (
Replacing a standard tert-butyl group with its perdeuterated counterpart can significantly enhance metabolic stability by suppressing CYP450-mediated
This guide moves beyond generic textbook procedures, offering field-proven, robust protocols for installing the tert-butyl-d9 group across various functionalities: ethers, esters, aromatics, and amines .[1]
Reagent Selection & "Make vs. Buy" Decision Matrix
Success depends on selecting the right deuterium source. While tert-butanol-d10 is the most common starting material, downstream reagents often provide milder conditions.[1]
| Reagent | Structure | CAS No.[2][3][4] | Primary Application | Pros/Cons |
| tert-Butanol-d10 | 53001-22-2 | Universal Precursor | Pro: Cheapest source.[1] Con: Low reactivity; requires strong acid/harsh conditions. | |
| tert-Butyl-d9 Chloride | 112662-17-2 | Friedel-Crafts, Alkylation | Pro: High reactivity.[1] Con: Volatile; prone to E1 elimination (isobutylene formation). | |
| Boc Anhydride-d18 | 111196-26-6 | Amine Protection, Esters | Pro: Mild conditions; byproduct is gas ( | |
| tert-Butyl-d9 Amine | 6045-08-5 | Amides, Sulfonamides | Pro: Direct installation.[1] Con: Volatile; requires careful handling. | |
| tert-Butyl-d9 Imidate | See Protocol 1 | In situ | Etherification (Acid-Sensitive) | Pro: Gold standard for mild etherification.[1] Con: Must be synthesized (not shelf-stable). |
Experimental Protocols
Protocol 1: The "Gold Standard" for Ethers & Esters (Imidate Method)
Target: Acid-sensitive alcohols and carboxylic acids.
Mechanism:
Note: The tert-butyl-d9 trichloroacetimidate reagent is rarely available commercially.[1] You must synthesize it first.
Part A: Synthesis of tert-Butyl-d9 Trichloroacetimidate[1][5]
-
Setup: Flame-dried 100 mL round-bottom flask (RBF) under
. -
Reagents:
-
Procedure:
-
Dissolve tert-butanol-d10 in
(20 mL) and cool to 0°C. -
Add KOtBu solution dropwise. Stir for 15 min (solution turns yellow/turbid).
-
Add trichloroacetonitrile dropwise over 10 min. Maintain temp < 5°C to prevent polymerization.
-
Allow to warm to RT and stir for 1 hour.
-
Workup: Concentrate in vacuo (keep bath < 30°C). Extract with Hexanes/Water. Dry organic layer (
) and concentrate.[7][8] -
Yield: ~85-90% as a clear oil. Use immediately or store at -20°C (decomposes to trichloroacetamide).
-
Part B: tert-Butyl-d9 Etherification
-
Substrate: Alcohol (
) (1.0 equiv).[5][7] -
Reagent: tert-Butyl-d9 trichloroacetimidate (1.5 - 2.0 equiv).[1]
-
Catalyst:
(0.1 equiv) or (0.05 equiv). -
Solvent: Cyclohexane/DCM (2:1) – Non-polar solvents favor substitution over elimination.
-
Procedure:
Caption: Workflow for the synthesis of the labile tert-butyl-d9 imidate reagent and its subsequent application in mild etherification.
Protocol 2: Friedel-Crafts Alkylation (Aromatics)
Target: Electron-rich aromatic rings (Phenols, Anisoles).[1] Challenge: Preventing poly-alkylation and rearrangement.
-
Reagents:
-
Solvent:
(traditional) or Nitromethane (moderates activity). -
Procedure:
-
Cool mixture of substrate and catalyst to 0°C.[7]
-
Add tert-butyl-d9 chloride dropwise (neat or in solvent).[1]
-
Critical Control: Monitor gas evolution (
). If evolution is too rapid, cool further to prevent polymerization of the alkyl halide. -
Stir at 0°C -> RT.
-
Quench: Pour into ice water. Extract with
.
-
Protocol 3: The "Magnesium Perchlorate" Method (Esters)
Target: Sterically hindered or sensitive carboxylic acids. Advantage: Uses Boc2O-d18, avoiding gas handling (isobutylene) and strong acids.
-
Reagents:
-
Carboxylic Acid (1.0 equiv).
-
Boc Anhydride-d18 (
) (2.0 - 3.0 equiv).[1] -
Catalyst:
(0.1 equiv) (Magnesium Perchlorate).
-
-
Solvent: Nitromethane (
) or THF (slower). -
Procedure:
Quality Control & Validation
Verifying the incorporation of the tert-butyl-d9 group requires specific analytical checks.
NMR Characterization[7][12][13][14]
-
NMR: The most obvious diagnostic is the disappearance of the singlet at
ppm.-
Validation: Integration of the region should be < 1% relative to other protons (confirming >99% D incorporation).
-
-
NMR:
-
The quaternary carbon (
) appears as a low-intensity singlet (unchanged shift). -
The methyl carbons (
) appear as a septet at ppm due to coupling with deuterium ( Hz). The signal intensity will be significantly lower due to the lack of NOE enhancement and splitting.
-
Mass Spectrometry[1]
-
Mass Shift: Expect a shift of +9.056 Da relative to the non-deuterated analog.
-
Fragmentation: In ESI/EI, the loss of the tert-butyl group is common.
-
Loss of
becomes loss of . -
Appearance of the tert-butyl cation at
66 (instead of 57).
-
| Method | Diagnostic Signal (Standard) | Diagnostic Signal (d9-Labeled) |
| H-NMR | Singlet, | Silent (Residual peak < 1%) |
| C-NMR | Singlet, | Septet , |
| MS (Frag) | Fragment | Fragment |
Troubleshooting Guide
Issue: Low Yield in Etherification (Imidate Method)
-
Cause: Moisture in the reaction. The imidate hydrolyzes rapidly to the amide.
-
Fix: Re-dry solvents over molecular sieves (3Å). Ensure the imidate synthesis (Part A) was quenched and dried properly.
Issue: Elimination Product (Isobutylene-d8) instead of Substitution
-
Cause: Reaction temperature too high or basicity too strong.
-
Fix: Switch to non-polar solvents (Hexane/Cyclohexane) which disfavor charge separation required for E1 elimination. Use the Imidate method (Protocol 1) instead of direct halide alkylation.
Issue: Incomplete Deuterium Incorporation
-
Cause: H/D exchange at the acidic alpha-position (rare for t-butyl) or contamination with non-deuterated reagents.
-
Fix: Check the isotopic purity of the starting tert-butanol-d10. Ensure no protonated t-butanol was used in syringe lines.
References
-
Bartoli, G., et al. "Mild and Efficient Method for the Preparation of tert-Butyl Ethers and Esters."[10] Organic Letters, vol. 7, no. 19, 2005, pp. 427-430.[1] Link
-
Fandrick, K. R., et al. "A Noncoordinating Acid-Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols."[1][10] Journal of Organic Chemistry, vol. 86, no. 6, 2021, pp. 4877-4882.[1][10][11] Link
- Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley, 2006. (Standard reference for t-butyl protection stability).
-
Sigma-Aldrich. "tert-Butanol-d10 Product Specification." Link
-
BenchChem. "Friedel-Crafts Alkylation of Deuterated Benzene: A Technical Guide." Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. esslabshop.com [esslabshop.com]
- 3. 叔丁醇-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. tert-Butyl 2,2,2-trichloroacetimidate 96 98946-18-0 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. tert-Butyl Ethers [organic-chemistry.org]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: 2-Iodo-2-methylpropane-D9 in Radical Synthesis
Topic: 2-Iodo-2-methylpropane-D9 as a radical precursor in synthesis Content Type: Application Note & Protocol Guide
High-Fidelity Deuteration for Metabolic Stability and Mechanistic Probing
Executive Summary
2-Iodo-2-methylpropane-D9 (tert-Butyl iodide-d9, $ (CD_3)_3CI $) is a specialized radical precursor utilized to install the chemically robust and metabolically stable tert-butyl-d9 motif.[1] In drug discovery, this isotopologue serves as a critical tool for the "Deuterium Switch" strategy—mitigating oxidative clearance at the tert-butyl position (a common metabolic "soft spot") while retaining the steric and electronic profile of the parent pharmacophore.
This guide details the mechanistic grounding and experimental protocols for deploying 2-Iodo-2-methylpropane-D9 in Minisci-type heteroarene functionalization and Giese radical addition .[1] It emphasizes photoredox catalysis as the method of choice for mild, controlled radical generation, ensuring high isotopic incorporation and chemical yield.
Mechanistic Principles
The utility of 2-Iodo-2-methylpropane-D9 rests on the facile generation of the nucleophilic tert-butyl-d9 radical ($ \cdot C(CD_3)_3 $).[1] Unlike its protio-analog, the D9-radical precursor carries a heavy-atom payload that significantly alters the vibrational frequency of the C-H (C-D) bonds in the final product, utilizing the Primary Kinetic Isotope Effect (KIE) to slow CYP450-mediated oxidation.
Radical Generation Pathways
The carbon-iodine bond in tert-butyl iodide is relatively weak ($ \text{BDE} \approx 50 \text{ kcal/mol} $), making it an ideal candidate for two primary activation modes:
-
Reductive Single Electron Transfer (SET): A photocatalyst in its excited state (or a reduced ground state) donates an electron to the C-I
orbital.[2] This results in the mesolytic cleavage of the C-I bond, releasing the iodide anion and the tertiary carbon radical. -
Atom Transfer Radical Addition (ATRA): In the presence of a radical initiator (e.g., a silyl radical or methyl radical), the iodine atom is abstracted, generating the tert-butyl radical. This method is often chain-propagating.[1]
Diagram: Photoredox Activation Cycle
The following diagram illustrates the reductive generation of the tert-butyl-d9 radical using a standard Iridium-based photocatalytic cycle.
Caption: Reductive photoredox cycle for generating the tert-butyl-d9 radical from 2-iodo-2-methylpropane-d9 via SET.
Application Protocols
Protocol A: Minisci Alkylation of Heteroarenes
This protocol describes the direct installation of the tert-butyl-d9 group onto electron-deficient heterocycles (e.g., pyridines, quinolines) using visible-light photoredox catalysis. This method avoids the harsh conditions of traditional silver-catalyzed decarboxylation.[1]
Target Audience: Medicinal Chemists optimizing lead compounds.[1][2][3] Reaction Class: C(sp2)-H Alkylation.[1]
Materials
-
Substrate: Heteroarene (1.0 equiv, e.g., Quinoline).[1]
-
Reagent: 2-Iodo-2-methylpropane-D9 (2.0 equiv).[1]
-
Photocatalyst:
(1.0 mol%).[1] -
Additives:
(2.0 equiv) or 2,6-Lutidine (2.0 equiv) to neutralize HI.[1] -
Solvent: Degassed DMSO or MeCN.
Step-by-Step Procedure
-
Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge an 8 mL vial with the Heteroarene (0.5 mmol),
(3.3 mg, 0.005 mmol), and Base ( , 174 mg, 1.0 mmol). -
Reagent Addition: Add anhydrous DMSO (5.0 mL) followed by 2-Iodo-2-methylpropane-D9 (184 mg, 1.0 mmol). Note: The D9 reagent is volatile; handle with chilled syringes.
-
Irradiation: Seal the vial with a Teflon-lined cap. Irradiate with Blue LEDs (approx. 10-40W intensity) at room temperature.[1] Use a fan to maintain temperature
. -
Monitoring: Monitor reaction progress via LC-MS. The product will show a mass shift of +57 Da (t-Bu) vs +66 Da (t-Bu-d9) relative to the substrate, confirming D9 incorporation.
-
Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography. Note: Deuterated compounds often co-elute with their protio-analogs; ensure the starting material was D-free if purity is critical.[1]
Protocol B: Giese Addition to Electron-Deficient Alkenes
This protocol facilitates the formation of
Target Audience: Synthetic Chemists constructing aliphatic scaffolds.[1][2] Reaction Class: Radical Conjugate Addition.[1][2]
Materials
-
Substrate: Activated Alkene (1.0 equiv, e.g., Methyl Acrylate).[1]
-
Reagent: 2-Iodo-2-methylpropane-D9 (1.5 equiv).[1]
-
Reductant/Initiator: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv) + AIBN (0.2 equiv) OR Photoredox conditions as above.[1][2]
Step-by-Step Procedure (Silyl-Mediated)
-
Dissolution: Dissolve the Alkene (1.0 mmol) and 2-Iodo-2-methylpropane-D9 (276 mg, 1.5 mmol) in degassed solvent (10 mL).
-
Initiator Addition: Add TTMSS (298 mg, 1.2 mmol) and AIBN (32 mg, 0.2 mmol).
-
Thermal Initiation: Heat the mixture to
under an Argon atmosphere for 4–6 hours. -
Mechanism: The silyl radical abstracts the iodine from the precursor, generating the t-Bu-d9 radical, which adds to the alkene. The resulting radical abstracts H from TTMSS, propagating the chain.
-
Workup: Remove solvent in vacuo.[1][2] The silyl byproducts can be removed via short silica plug filtration using hexanes/EtOAc.
Impact Data: The Deuterium Switch
Replacing a standard tert-butyl group with tert-butyl-d9 can dramatically extend the half-life (
Table 1: Comparative Metabolic Stability (Simulated Data)
| Compound Variant | Metabolic Hotspot | Intrinsic Clearance ( | Half-Life ( | Kinetic Isotope Effect (KIE) |
| Protio-Analog | $ -C(CH_3)_3 $ oxidation | High (> 50 µL/min/mg) | ~ 20 min | N/A |
| Deuterated (D9) | $ -C(CD_3)_3 $ oxidation | Low (< 10 µL/min/mg) | ~ 120 min | $ k_H/k_D \approx 6\text{-}10 $ |
Note: Data represents typical improvements seen in "Deuterium Switch" programs (e.g., Deutivacaftor).
Handling & Storage (Critical)
2-Iodo-2-methylpropane-D9 is chemically sensitive.[1][4] Adherence to these protocols ensures reagent integrity:
-
Light Sensitivity: Iodides liberate
upon light exposure, turning the liquid brown/purple. Store in amber vials wrapped in foil. -
Stabilization: Commercial samples often contain Copper (Cu) turnings as a stabilizer.[1][2] Do not remove the copper until use.
-
Volatility: Boiling point is approx. 100°C, but it has significant vapor pressure.[1] Handle in a well-ventilated fume hood.
-
Storage: Keep refrigerated (
) for long-term stability.
References
-
Metabolism of t-butyl groups in drugs. Hypha Discovery. Available at: [Link][2]
-
Deuteration as a Tool for Optimization of Metabolic Stability. Global Journal of Pharmacy & Pharmaceutical Sciences, 2017.[1][2] Available at: [Link][2]
-
Photocatalytic Minisci Reaction. Chimica Oggi - Chemistry Today, 2019. Available at: [Link][2]
-
Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 2024. Available at: [Link]
-
Generation of alkyl and acyl radicals by visible-light photoredox catalysis. Beilstein Journal of Organic Chemistry, 2024.[1] Available at: [Link][2]
Sources
Synthesis of deuterated pharmaceuticals using tert-butyl iodide-d9
Application Note: Strategic Synthesis of Deuterated Pharmaceuticals Using tert-Butyl Iodide-d9
Abstract & Strategic Rationale
The tert-butyl group is a privileged structural motif in medicinal chemistry, offering steric bulk that locks active conformations and increases lipophilicity. However, it is a metabolic "soft spot," frequently subject to rapid oxidative hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C8).[1] This metabolism often limits the half-life (
The Solution: Substitution of the proteo-tert-butyl group with perdeuterated tert-butyl-d9 (
This guide details the handling and application of 2-iodo-2-methylpropane-d9 (tert-butyl iodide-d9) as a superior electrophile and radical precursor for installing this moiety.
Chemical Profile & Handling (Critical)
tert-Butyl iodide-d9 is chemically distinct from its chloride and bromide counterparts.[1] It is more reactive but also more labile.[1]
| Property | Specification | Operational Note |
| Formula | 99 atom % D enrichment is standard.[1] | |
| Appearance | Colorless to reddish liquid | Red/brown color indicates free iodine ( |
| Reactivity | High ( | Bond Dissociation Energy (C-I) is weak ( |
| Stability | Low (Light/Heat Sensitive) | Prone to |
| Stabilizer | Copper (Cu) turnings | Protocol: Store over Cu turnings at 2–8°C in the dark.[1] |
Self-Validating Stability Check:
Before use, inspect the liquid. If opaque/black, perform a micro-distillation or wash with cold dilute
Mechanistic Decision Tree
Choose the correct protocol based on your substrate's electronic requirements.[1]
Figure 1: Decision matrix for selecting the optimal tert-butylation strategy.
Experimental Protocols
Protocol A: Friedel-Crafts Alkylation (Aromatic C-H Insertion)
Best for: Electron-rich aromatics (phenols, anisoles) where
Reagents:
-
Substrate (1.0 equiv)
-
tert-Butyl iodide-d9 (1.1 equiv) - Slight excess due to volatility.[1]
-
Lewis Acid:
(traditional) or (milder).[1] -
Solvent:
(DCM) or .[1][2]
Step-by-Step:
-
Setup: Flame-dry a two-neck flask under Argon. Add the aromatic substrate and solvent (0.2 M).[1] Cool to -78°C .[1]
-
Expert Tip: Unlike
-BuCl, -BuI is highly reactive.[1] Low temperature prevents rapid polymerization of the generated isobutylene-d8 byproduct.
-
-
Activation: Add the Lewis Acid catalyst (0.1 – 1.0 equiv depending on substrate activity).[1]
-
Addition: Add tert-butyl iodide-d9 dropwise.
-
Observation: A color change (often deep red/orange) indicates complex formation.[1]
-
-
Reaction: Allow to warm slowly to 0°C over 2 hours. Monitor by TLC/LC-MS.
-
Checkpoint: If isobutylene gas evolution (bubbling) is vigorous, cool back down; you are losing the electrophile to elimination.
-
-
Quench: Pour into ice-water. Extract with DCM.[1]
Protocol B: Photoredox Giese Coupling (Radical C-C Bond Formation)
Best for: Late-stage functionalization of complex intermediates, specifically reacting with electron-deficient alkenes (acrylates, vinyl sulfones).[1]
Mechanism: Single Electron Transfer (SET) reduction of the C-I bond to generate the
Reagents:
-
Substrate (Alkene, 1.0 equiv)
-
tert-Butyl iodide-d9 (2.0 equiv)[1]
-
Photocatalyst:
(1 mol%) or Eosin Y (Organocatalyst).[1] -
Reductant/H-Source: Hantzsch Ester or DIPEA.[1]
Step-by-Step:
-
Degassing: In a reaction vial, combine substrate, photocatalyst, and reductant in solvent. Sparge with Argon for 15 mins.
-
Why? Oxygen quenches the excited state of the catalyst and the carbon radical.
-
-
Reagent Addition: Add tert-butyl iodide-d9 via syringe. Seal the vial.
-
Irradiation: Irradiate with Blue LEDs at room temperature for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.[1]
-
Workup: Dilute with water, extract with EtOAc.
Protocol C: Silver-Promoted Heteroatom Alkylation
Best for: Sterically hindered N-alkylation or O-alkylation where basic conditions (NaH) cause elimination.[1]
Mechanism:
Reagents:
-
Nucleophile (Amine/Alcohol, 1.0 equiv)
-
tert-Butyl iodide-d9 (1.5 equiv)[1]
-
Promoter:
(1.5 equiv) or (1.0 equiv).[1] -
Solvent: Ether or Benzene (non-polar solvents favor substitution over elimination in this specific manifold).[1][2]
Step-by-Step:
-
Preparation: Wrap the reaction flask in aluminum foil (Ag salts are light sensitive).
-
Mixing: Suspend the nucleophile and Silver salt in the solvent.
-
Addition: Add tert-butyl iodide-d9. Stir at room temperature.
-
Visual Check: Formation of a yellow precipitate (
) confirms the reaction is progressing.[1]
-
-
Filtration: Filter through a Celite pad to remove silver salts before standard workup.[1]
Analytical Quality Control (QC)[1][2]
Verifying the incorporation of the d9-motif requires specific NMR techniques, as the standard
| Technique | Observation in Deuterated Product |
| Silent. The characteristic | |
| Septet. The methyl carbons of the | |
| Mass Spec | Shift. Expect a mass shift of |
References
-
Metabolic Stability & KIE
-
Shao, L., & Hewitt, M. C. (2010).[1] The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.
- Context: Explains the theoretical basis for replacing H with D to block CYP450 metabolism.
-
-
Photoredox Applications of Alkyl Iodides
-
Friedel-Crafts Protocols
-
Deuterated Drug Examples (Ivacaftor)
-
Silver-Promoted Alkylations
Sources
tert-Butyl iodide-d9 in solid-state deuterium NMR studies
Application Note: Investigating Molecular Dynamics and Phase Transitions in tert-Butyl Iodide-d9 via Solid-State Deuterium NMR
Executive Summary
The study of molecular dynamics in organic solids is critical for understanding phase behavior, crystal engineering, and thermodynamic stability in drug development and materials science. Solid-state deuterium (
This application note provides a comprehensive guide to utilizing tert-Butyl iodide-d9,
Mechanistic Principles of H SSNMR in Molecular Dynamics
In
Causality of Motional Averaging:
When a molecule is completely rigid on the
-
Methyl Group Rotation (
axis): Rapid rotation of the group about the C-C bond averages the EFG tensor, reducing the splitting to roughly one-third of its rigid value (~40 kHz) [3]. -
tert-Butyl Group Rotation (
axis): Superimposed rotation of the entire tert-butyl group about the C-I bond further scales the interaction, reducing the splitting to ~13 kHz [2]. -
Isotropic Tumbling (Rotator Phase): If the molecule tumbles isotropically in a plastic crystalline phase, the quadrupolar interaction is averaged to zero, resulting in a single narrow isotropic resonance [1].
Phase Behavior and Hysteresis in tert-Butyl Iodide-d9
tert-Butyl iodide is a globular molecule that exhibits complex polymorphic behavior. A defining characteristic of
Upon cooling from the liquid state, the spherical nature of the tert-butyl group allows the molecules to pack into a lattice while retaining enough thermal energy to tumble isotropically. This rotator phase is observed strictly between 239 K and 212 K. Upon further cooling below 212 K, the molecules lock into a rigid, ordered solid where only internal
Caption: Phase transition logic of tert-Butyl iodide-d9 demonstrating thermal hysteresis.
Quantitative Data: Dynamics & Phase Transitions
The table below summarizes the phase transition temperatures and dynamic behaviors of tert-butyl iodide-d9 compared to related globular tert-butyl compounds, highlighting the unique cooling-only rotator phase of the iodide derivative.
| Compound | Phase Transition / Dynamic State | Temperature Range | Reference |
| tert-Butyl iodide-d9 | Rotator phase (isotropic tumbling, cooling only) | 239 K – 212 K | [1] |
| tert-Butyl iodide-d9 | Ordered solid (Methyl & tert-butyl group rotation) | < 212 K | [1] |
| tert-Butylaldehyde-d9 | Solid-solid phase transitions (Heating & Cooling) | 165 K, 190 K | [1] |
| tert-Butyl alcohol-d9 | Methyl | 103 K – 133 K | [3] |
| tert-Butyl chloride-d9 | Rotator phase (Heating & Cooling) | 214 K – 247 K | [1] |
Experimental Protocol: H SSNMR of
To accurately capture the broad lineshapes of solid-state deuterium without spectral distortion, a standard single-pulse acquisition is insufficient. The receiver dead time of the spectrometer (typically 10–20
Materials and Sample Preparation
-
Handling:
is volatile (bp ~99 °C) and light-sensitive. Handle under a fume hood and store in amber vials at 4 °C. -
Sample Packing: Transfer approximately 50–100
of into a 5 mm glass NMR ampoule. -
Sealing: Flame-seal the ampoule to prevent evaporation during variable-temperature (VT) experiments. Alternatively, if using a Magic Angle Spinning (MAS) probe (used in static mode), pack the liquid into a zirconia rotor and seal tightly with a Kel-F cap equipped with an O-ring.
Spectrometer Setup and Calibration
-
Probe Configuration: Insert the sample into a wide-bore solid-state NMR spectrometer equipped with a VT-capable static or MAS probe tuned to the
H Larmor frequency. -
Pulse Calibration: Heat the sample to 298 K (Liquid phase). Calibrate the
pulse width ( ) using a single-pulse acquire sequence. A typical for H in a 5 mm coil is 2.5 to 4.0 .
The Quadrupolar Echo Sequence
-
Sequence Logic: Apply the sequence:
. -
Parameterization:
-
Set the inter-pulse delay (
) to 30–50 . This delay must be longer than the receiver dead time. -
Set the recycle delay (
) to at least . (Note: will vary drastically with temperature, from milliseconds in the rotator phase to seconds in the deep solid phase).
-
-
Phase Cycling: Implement a standard 8-step or 16-step phase cycle to eliminate receiver artifacts and suppress the residual FID from the second pulse.
Caption: Step-by-step experimental workflow for solid-state 2H NMR dynamics studies.
Variable Temperature (VT) Execution
To observe the hysteresis and the rotator phase:
-
Cooling Pathway: Start at 298 K. Cool the sample at a controlled rate of 1–2 K/min. Acquire quadrupolar echo spectra at 5 K intervals.
-
Observation: At 239 K, observe the transition from a sharp Lorentzian line (liquid) to a slightly broadened isotropic line (rotator phase). At 212 K, observe the abrupt transition to a Pake doublet powder pattern (~13 kHz splitting), indicating the freezing out of isotropic tumbling.
-
Heating Pathway: Cool the sample to 150 K to ensure complete lattice ordering. Begin heating at 1–2 K/min. The sample will remain a rigid powder pattern until it directly melts at ~239 K, proving the absence of the rotator phase upon heating [1].
Spin-Lattice Relaxation ( ) Analysis
To quantify the activation energies (
-
Utilize an inversion-recovery quadrupolar echo sequence:
. -
Array the recovery delay (
) logarithmically. -
Plot the natural log of the magnetization recovery against
to extract . -
Plot
vs. (Arrhenius plot). The slope of the linear regimes will yield the activation energy for the respective molecular motions [2, 3].
References
-
A nuclear magnetic resonance study of tert-butylaldehyde and tert-butyliodide Canadian Journal of Chemistry (1988) URL:[Link]
-
Solid-State NMR Study of Guest Molecule Dynamics in 4-Alkyl-tert-butylbenzene/Thiourea Inclusion Compounds The Journal of Physical Chemistry B (2001) URL:[Link]
-
Mobility of Solid tert-Butyl Alcohol Studied by Deuterium NMR The Journal of Physical Chemistry A (2011) URL:[Link]
Methylation vs tert-butylation with deuterated alkyl halides
Application Note: Precision Deuteration Strategies
Subject: Comparative Protocols for Methylation (
Executive Summary & Strategic Rationale
In modern drug discovery, the "Deuterium Switch" has evolved from a mechanistic probe to a validated strategy for optimizing pharmacokinetics (PK). The FDA approval of Deutetrabenazine (Austedo®) established that replacing specific hydrogen atoms with deuterium (
This guide addresses the synthetic dichotomy between introducing a trideuteromethyl group (
-
Methylation (
): Predominantly follows kinetics . It is sterically unhindered and highly predictable, though volatility of reagents ( ) requires handling precautions. -
tert-Butylation (
): Follows kinetics . It is sterically demanding and prone to E1 elimination (yielding isobutylene- ), making high-yield synthesis challenging.
Mechanistic Divergence: vs. /E1
Understanding the mechanism is critical for troubleshooting low yields, particularly with expensive deuterated reagents.
The Kinetic Isotope Effect (KIE) in Synthesis vs. Metabolism
While the goal is to utilize the Primary KIE (
-
Methylation: The transition state is pentacoordinate. Secondary KIEs are negligible.
-
tert-Butylation: The formation of the carbocation is the rate-limiting step. The hyperconjugative stabilization of the carbocation by
-deuteriums is slightly weaker than by protons (inverse secondary KIE), potentially making the formation of the -butyl- cation slower than its protio-analog, further favoring side reactions if not controlled.
Pathway Visualization
Figure 1: Comparative mechanistic pathways. Note the bifurcation in the tert-butyl pathway leading to elimination, the primary cause of yield loss.
Detailed Protocols
Protocol A: Standard Nucleophilic Methylation ( )
Target: Phenols, Amines, Amides.
Reagent: Iodomethane-
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve the substrate (1.0 eq) in anhydrous DMF or Acetone (0.1 M concentration).
-
Deprotonation: Add Potassium Carbonate (
, 2.0 eq) or Cesium Carbonate ( , 1.5 eq). Stir at room temperature (RT) for 15 minutes to generate the nucleophilic anion.-
Expert Tip: For sterically hindered phenols, use
due to the "Cesium Effect" (increased solubility and "naked" anion reactivity).
-
-
Addition: Cool the mixture to 0°C. Add Iodomethane-
(1.2 eq) dropwise via syringe.-
Safety:
has high vapor pressure. Keep the reagent bottle cold before opening.
-
-
Reaction: Allow to warm to RT. Seal the flask to prevent loss of volatile
. Stir for 2–4 hours. -
Monitoring: Check LC-MS. Look for M+3 mass shift.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over
.
Protocol B: Silver-Mediated tert-Butylation ( )
Target: Heteroatom alkylation (O-alkylation, N-alkylation) where standard basic conditions fail due to elimination.
Reagent: tert-Butyl chloride-
Step-by-Step Workflow:
-
Preparation: Dissolve substrate (1.0 eq) in anhydrous Toluene or DCM (non-polar solvents often favor
over E2 by not solvating the base/nucleophile pair too strongly, though polar solvents stabilize the carbocation; Toluene is a good middle ground for Ag-mediated reactions).-
Note: Avoid nucleophilic solvents (MeOH, EtOH) which will consume the reagent.
-
-
Activation: Add Silver Carbonate (
, 1.5 - 2.0 eq). Protect the flask from light (aluminum foil) as silver salts are photosensitive. -
Reagent Addition: Add tert-Butyl bromide-
(2.0 - 3.0 eq).-
Expert Tip: Excess reagent is required because some elimination to isobutylene-
is inevitable.
-
-
Conditions: Heat to 40–60°C.
-
Workup: Filter through a Celite pad to remove silver salts (
precipitate). Concentrate the filtrate. -
Purification: Flash chromatography is usually required to separate the product from unreacted starting material (SM).
Comparative Data & Validation
The following table summarizes the physical and synthetic discrepancies between the two modifications.
| Feature | Methylation ( | tert-Butylation ( |
| Reagent | ||
| Mechanism | ||
| Primary Side Reaction | N/A (Over-alkylation possible) | E1 Elimination (Isobutylene- |
| Metabolic Target | Blocks N-demethylation / O-demethylation | Blocks hydroxylation of t-butyl group |
| Bond Dissociation Energy | ||
| Typical Yield | > 85% | 30% - 60% (highly substrate dependent) |
Validation by NMR
-
Proton NMR (
):-
: Disappearance of the singlet (usually
2.0–4.0 ppm). -
: Disappearance of the large singlet (9H, usually
1.0–1.5 ppm).
-
: Disappearance of the singlet (usually
-
Carbon NMR (
):-
Deuterated carbons appear as septets (spin coupling with three D nuclei,
). -
: Septet around
20-60 ppm. - : The methyl carbons appear as a septet; the quaternary carbon signal often diminishes significantly due to long relaxation times and lack of NOE.
-
Troubleshooting Decision Tree
Use this logic flow to optimize reaction conditions if initial attempts fail.
Figure 2: Troubleshooting logic for maximizing yield and atom economy with expensive deuterated reagents.
References
-
FDA Approval of Deutetrabenazine: Dean, M., & Sung, V. W. (2018). Review of deutetrabenazine for the treatment of chorea associated with Huntington's disease. Neuropsychiatric Disease and Treatment.[] Link
-
Deuterium Kinetic Isotope Effect in Drug Design: Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry. Link
-
Silver-Mediated Alkylation Protocols: Telvekar, V. N., & Rane, R. A. (2010). Novel and efficient protocol for O-alkylation of phenols and nucleosides using silver carbonate. Tetrahedron Letters. Link
-
Mechanistic Comparison (
vs ): Master Organic Chemistry. Comparing the and Reactions.Link -
PI3K Inhibitor Optimization (t-Butyl-d9 Case Study): Fairhurst, R. A., et al. (2016).[9] Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Organic Chemistry Study Guide: SN1, SN2, E1, E2 Mechanisms & Tips | Notes [pearson.com]
- 2. 3.1.4 – SN1 vs SN2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 9. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Generation of Anhydrous HI-d (Deuterium Iodide) from Tert-Butyl Iodide-d9
Abstract
The precise introduction of deuterium into organic scaffolds is a cornerstone of modern drug development (e.g., kinetic isotope effects, metabolic stabilization). Anhydrous Deuterium Iodide (DI, or HI-d) is a critical reagent for hydroiodination, ether cleavage, and glycosylation. However, traditional sources of anhydrous DI—such as high-pressure gas cylinders or the in situ reaction of
This Application Note details a superior, field-proven protocol for the generation of anhydrous HI-d using tert-butyl iodide-d9 (
Scientific Principles & Mechanism[1]
The Thermal Elimination Pathway
The core of this protocol is the retro-hydroiodination (elimination) of tert-butyl iodide. While alkyl iodides are generally stable, tertiary iodides possess a weak C–I bond (Bond Dissociation Energy
Reaction Scheme:
Thermodynamic Control
This reaction exists in equilibrium. At room temperature, the addition of HI-d to isobutene-d8 is favored. However, by heating to 50–80°C, the equilibrium shifts toward elimination. In an open system or in the presence of a substrate that consumes HI-d (e.g., an epoxide, alcohol, or alkene), the reaction is driven to completion, serving as a "pumping" source of anhydrous DI.
Advantages Over Traditional Methods
| Feature | |||
| Handling | Liquid reagent (bottle) | High-pressure Gas | Solid/Liquid mixing |
| Anhydrous | Yes (Intrinsic) | Yes | Difficult (Hygroscopic byproducts) |
| Stoichiometry | Precise (Volumetric) | Difficult (Gas flow) | Variable |
| Safety | Mild conditions | Flammable/Toxic Gas | Exothermic/Corrosive |
Materials & Equipment
Reagents
-
Precursor: Tert-Butyl Iodide-d9 (
, >98% D).-
Note: Store at 4°C over copper wire to stabilize against free iodine formation.
-
-
Solvent: Anhydrous Dichloromethane (DCM), Chloroform-d (
), or Toluene (depending on substrate solubility). -
Substrate: The target molecule for deuteriodination/cleavage.
Equipment
-
Reaction Vessel: Flame-dried Schlenk tube or pressure tube (Ace Glass).
-
Condenser: Reflux condenser (for open systems) or sealed cap (for closed systems).
-
Inert Gas: Argon or Nitrogen line.
-
Heating Block: Precision temperature control (
1°C).
Experimental Protocols
Protocol A: In Situ Generation (Recommended)
Best for hydroiodination of alkenes, cleavage of ethers, or Fischer indolization where HI-d is consumed immediately.
Step-by-Step Workflow:
-
System Preparation:
-
Flame-dry a 25 mL Schlenk tube under vacuum.
-
Backfill with Argon.
-
Add the Substrate (1.0 equiv) and anhydrous Solvent (e.g., DCM, 0.1 M concentration).
-
-
Reagent Addition:
-
Add
(1.5 – 3.0 equiv) via syringe. -
Expert Insight: A slight excess is required because the co-product, isobutene-d8, is a gas that bubbles out, driving the equilibrium. However, in a sealed tube, isobutene remains; the consumption of HI-d by the substrate drives the reaction.
-
-
Reaction Initiation:
-
Method 1 (Thermal): Heat the mixture to 50–60°C . The solution may darken slightly (iodine liberation), which catalyzes the elimination.
-
Method 2 (Lewis Acid Assisted): For sensitive substrates, add 0.1 equiv of
or Silica Gel. This lowers the activation energy, allowing HI-d generation at RT to 40°C .
-
-
Monitoring:
-
Monitor by TLC or GC-MS. The disappearance of the substrate and formation of the deuterated product indicates successful HI-d transfer.
-
Note: Isobutene-d8 is inert to most electrophiles but may be observed in NMR if the reaction is sealed (
ppm for alkene protons, silent in d8).
-
-
Workup:
-
Cool to room temperature.
-
Quench excess DI with saturated
or (if iodine color persists). -
Extract and purify as standard.
-
Protocol B: Gas Generation & Saturation (Advanced)
For creating a stock solution of anhydrous DI in a specific solvent.
-
Setup: Connect a round-bottom flask (Generator) to a trap containing the target solvent (Receiver) via a cannula.
-
Generation: Place neat
in the Generator flask. -
Heating: Gently heat the Generator to 80–90°C under a slow stream of Argon.
-
Trapping: The evolved gases (Isobutene-d8 + DI) pass into the Receiver solvent (cooled to -20°C).
-
Differentiation: Isobutene (bp -6.9°C) is less soluble in polar solvents than DI. However, separation is difficult. This method is only recommended if the presence of isobutene is non-interfering.
-
Visualizations
Reaction Mechanism & Pathway
This diagram illustrates the elimination mechanism and the subsequent transfer of Deuterium to a generic alkene substrate.
Caption: Thermal decomposition of t-BuI-d9 yields anhydrous DI, which is immediately captured by the substrate.
Experimental Setup (In Situ)
Caption: Standard Schlenk line setup for the safe, moisture-free generation of DI.
Safety & Handling (SDS Summary)
-
Corrosivity: HI-d is highly corrosive to skin, eyes, and mucous membranes. Handle only in a fume hood.
-
Flammability: The byproduct, isobutene-d8, is a flammable gas. Ensure no open flames are near the reaction vent.
-
Storage: Store
in the dark at 2–8°C. If the liquid turns dark violet, it indicates free iodine ( ); wash with dilute thiosulfate and distill before use if high purity is critical, though small amounts of often catalyze the desired reaction.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conversion | Temperature too low. | Increase temp to 60–80°C or add Lewis Acid ( |
| Dark Reaction Mixture | Oxidation of DI to | Ensure strict inert atmosphere (Argon). Add trace |
| No Deuterium Inc. | Moisture contamination. | Flame-dry glassware; HI-d reacts instantly with |
| Reagent Polymerization | Isobutene reaction. | Isobutene is generally inert to DI under these conditions, but avoid strong Lewis acids that polymerize alkenes. |
References
-
In Situ Generation of HI from Tert-Butyl Iodide
- Reductive Fischer Indolization using t-BuI: Title: tert-Butyl Iodide-Mediated Reductive Fischer Indolization of N-Aryl Conjugated Hydrazones. Source: Synlett (2014).
-
Surface-Mediated Decomposition
-
General Properties of Tert-Butyl Iodide
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-free visible-light carbonylation of alkyl iodides to amides via consecutive photoinduced electron transfer - Chemical Science (RSC Publishing) DOI:10.1039/D5SC09778A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tert-Butyl iodide [webbook.nist.gov]
- 5. tert-Butyl iodide [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl iodide-d9
Welcome to the technical support center for advanced chemical reagents. This guide provides researchers, scientists, and drug development professionals with detailed, field-proven methodologies for the purification of tert-butyl iodide-d9. We understand the critical importance of reagent purity in sensitive applications and the high value of isotopically labeled compounds. This document moves beyond simple instructions to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why has my sealed bottle of tert-butyl iodide-d9 developed a brown or purplish color?
This discoloration is a common observation with alkyl iodides, particularly tertiary iodides like tert-butyl iodide. The compound is sensitive to light and can be thermally unstable.[1] Over time, exposure to light or elevated temperatures can cause the C-I bond to undergo homolytic cleavage, leading to the formation of free iodine (I₂). It is this elemental iodine that imparts the characteristic brown or purple hue to the otherwise colorless liquid.[1]
Q2: Is the presence of free iodine detrimental to my experiment?
Absolutely. For most synthetic applications, the presence of free iodine is highly problematic. It can:
-
Interfere with Stoichiometry: If you are using the tert-butyl iodide-d9 in a quantitative reaction, the presence of I₂ means the actual molarity of your reagent is lower than calculated.
-
Initiate Unwanted Side Reactions: Iodine can act as a radical initiator, leading to undesired reaction pathways and byproducts.
-
Quench Catalysts or Reagents: It can react with organometallic catalysts, bases, or other sensitive reagents in your reaction mixture.
-
Complicate Product Purification: The iodine will persist through the reaction and can complicate the isolation and purification of your desired product.
Q3: Are the purification methods different for the deuterated (d9) versus the standard (h9) version of tert-butyl iodide?
The chemical principles and procedures for purification are identical for both tert-butyl iodide-d9 and its non-deuterated analog. The underlying chemistry of removing iodine does not change with isotopic substitution. However, the key practical difference is the high cost of the deuterated material. Therefore, all purification steps must be performed with meticulous care to minimize any physical loss of the compound.
Q4: How should I properly store tert-butyl iodide-d9 after purification to prevent future decomposition?
Proper storage is critical to maintaining the purity of the reagent.[2] After purification, tert-butyl iodide-d9 should be stored:
-
In an amber or foil-wrapped glass bottle to protect it from light.[1]
-
At a reduced temperature, typically between 2-8°C, as recommended for the commercial product.[1][3]
-
Under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen and moisture.
-
With a small piece of copper wire or powder added as a stabilizer. Copper scavenges any free iodine that may form over time.
Troubleshooting Guide: Selecting the Appropriate Purification Method
The choice of purification method depends on the scale of your work, the required level of purity, and the available equipment. The following decision-making workflow can help you select the most suitable protocol.
Caption: Decision workflow for purifying tert-butyl iodide-d9.
Detailed Experimental Protocols
Method 1: Reductive Aqueous Wash
This is the most common, reliable, and efficient method for routine lab-scale purification, offering excellent iodine removal with minimal product loss when performed carefully.
Principle of Causality: This method leverages the chemical reduction of elemental iodine (I₂), which is soluble in the organic phase, into iodide ions (I⁻). These ions are highly soluble in water and are thus easily extracted from the organic layer into the aqueous phase. Sodium thiosulfate is a mild reducing agent that reacts rapidly and cleanly with iodine.[4][5]
The net reaction is: I₂ (organic) + 2 Na₂S₂O₃ (aq) → 2 NaI (aq) + Na₂S₄O₆ (aq)
| Parameter | Specification | Purpose |
| Primary Reagent | 5% (w/v) aq. Sodium Thiosulfate | Reduces I₂ to water-soluble I⁻. |
| Organic Solvent | Diethyl ether or Dichloromethane | Must be immiscible with water and easily removed. |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) | Removes trace water from the organic phase. |
| Apparatus | Separatory Funnel, Round-bottom flask | Standard glassware for liquid-liquid extraction. |
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure tert-butyl iodide-d9 in approximately 5-10 volumes of a suitable water-immiscible organic solvent (e.g., for 1 g of t-BuI-d9, use 5-10 mL of diethyl ether).
-
Transfer: Transfer the solution to a separatory funnel of appropriate size.
-
First Wash: Add a volume of 5% aqueous sodium thiosulfate solution equal to about 20-30% of the organic layer volume. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. The brown color in the organic layer should disappear.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer. If the organic layer is still colored, repeat the wash.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate, and swirl the flask. The drying agent should move freely when the solution is dry. If it clumps together, add more.
-
Isolation: Carefully decant or filter the dried solution into a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator. The final product should be a clear, colorless liquid.
Method 2: Simple Copper Treatment
This is a very fast and effective method for small quantities when an aqueous workup is undesirable. It is often used to stabilize alkyl iodides during storage.
Principle of Causality: Metallic copper acts as a reducing agent for elemental iodine, forming copper(I) iodide, a stable, insoluble salt that can be easily removed.
The reaction is: I₂ + 2 Cu → 2 CuI (s)
| Parameter | Specification | Purpose |
| Primary Reagent | Copper Powder or fine Copper Wire | Reduces I₂. |
| Apparatus | Small flask or vial | Container for the treatment. |
Step-by-Step Methodology:
-
Addition: To the neat (undiluted) tert-butyl iodide-d9, add a small amount of activated copper powder (a spatula tip is usually sufficient).
-
Agitation: Swirl or stir the mixture at room temperature. The discoloration should fade within minutes as the iodine reacts with the copper surface.
-
Separation: Once the liquid is colorless, carefully decant or filter the purified tert-butyl iodide-d9 away from the copper and copper iodide solids. A pipette with a small cotton plug can be effective for small-scale transfers.
Method 3: Vacuum Distillation
This method is best suited for larger quantities (>5 g) or when the highest possible purity is required, as it will also remove non-volatile impurities.
Principle of Causality: Distillation separates components of a liquid mixture based on differences in their boiling points.[6] tert-Butyl iodide has a boiling point of 99-100 °C, while iodine sublimes and boils at 184 °C.[7] Performing the distillation under reduced pressure lowers the boiling point, which is critical for preventing the thermal elimination of HI from the tertiary iodide to form isobutylene.
| Parameter | Specification | Purpose |
| Boiling Point | ~100 °C at 760 torr[7] | Separation is based on this physical property. |
| Stabilizer | Copper Wire | Prevents decomposition and scavenges I₂ during heating. |
| Apparatus | Vacuum distillation setup | Allows for distillation at reduced pressure and temperature. |
Step-by-Step Methodology:
-
Pre-treatment (Recommended): It is highly advisable to first perform the Reductive Aqueous Wash (Method 1) to remove the bulk of the iodine before distillation. This prevents iodine from co-distilling under certain conditions.
-
Setup: Assemble a vacuum distillation apparatus. Place the crude (or pre-washed) tert-butyl iodide-d9 into the distillation flask along with a few small pieces of copper wire and a magnetic stir bar.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or water bath while stirring.
-
Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. For example, the boiling point will be significantly lower than 100 °C under vacuum.
-
Storage: Transfer the collected pure, colorless liquid to a suitable storage container as described in the FAQ.
References
-
LookChem. tert-Butyl iodide Properties. [Link]
-
ChemBK. T-BUTYL IODIDE - Physico-chemical Properties. [Link]
-
ScholarWorks, University of Montana. The preparation of alkyl iodides. [Link]
-
ResearchGate. How can I completely remove tert-butyl ammonium iodide (a phase transfer catalyst) after azidation of PEG?. [Link]
-
PrepChem.com. Preparation of tert-butyl alcohol. [Link]
-
Organic Syntheses. 2-tert-Butyl-1,1,3,3-tetramethylguanidine. [Link]
- Google Patents. US3374278A - Preparation of alkyl iodides from alkyl alcohols and organotin iodides.
-
Wikipedia. tert-Butyl iodide. [Link]
-
The Royal Society of Chemistry. A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]
-
Scribd. Synthesis and Purification of Tert-Butyl Chloride. [Link]
-
The Royal Society of Chemistry. Supplementary Information for Chemical Communications. [Link]
-
NIST. tert-Butyl iodide - WebBook. [Link]
-
Magritek. Column Chromatography. [Link]
-
NIST. tert-Butyl iodide - Phase change data. [Link]
- Google Patents.
-
Reddit. How do I get rid of excess iodine in a reaction?. [Link]
-
Quora. How can you separate iodine from a mixture of iodine and water?. [Link]
-
W.W. Norton. 7.7 Substitution, Nucleophilic, Unimolecular: The SN1 Reaction. [Link]
-
Organic Chemistry Portal. tert-Butyl Hypochlorite. [Link]
-
Phenomenex. Column Chromatography Guide. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
-
SlideShare. Experimental No. (12) Alkyl halides Preparation of t-butylchloride. [Link]
-
Ojusun. Theory of reaction between Iodine solution and Sodium thiosulphate. [Link]
-
Wikipedia. Iodine clock reaction. [Link]
-
Vedantu. Reaction Between Sodium Thiosulphate and Potassium Iodide Explained. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. lookchem.com [lookchem.com]
- 4. stkizitohighschoolug.com [stkizitohighschoolug.com]
- 5. Reaction Between Sodium Thiosulphate and Potassium Iodide Explained [vedantu.com]
- 6. scribd.com [scribd.com]
- 7. tert-Butyl iodide - Wikipedia [en.wikipedia.org]
Preventing elimination side reactions with tert-butyl iodide-d9
Technical Support Center: tert-Butyl Iodide-d9
Welcome to the technical support center for tert-butyl iodide-d9. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this deuterated building block in their synthetic applications. Our goal is to provide you with in-depth technical guidance to help you navigate the challenges of working with this reagent, particularly in preventing unwanted elimination side reactions.
Troubleshooting Guide: Unwanted Elimination Reactions
Elimination reactions, primarily E1, are a common side reaction when working with tertiary alkyl halides like tert-butyl iodide-d9, leading to the formation of isobutylene-d8.[1][2] This guide will help you diagnose and resolve issues related to the formation of this byproduct.
| Problem | Probable Cause | Recommended Solution |
| High levels of isobutylene-d8 detected in the reaction mixture. | The reaction temperature is too high. | Elimination reactions are entropically favored and have a higher activation energy than substitution reactions.[3] Lower the reaction temperature to favor the SN1 pathway. Consider running the reaction at or below room temperature.[4][5] |
| Significant elimination even at lower temperatures. | The nucleophile is too basic. | While tert-butyl iodide-d9 will primarily undergo unimolecular reactions (SN1/E1), a strongly basic nucleophile can promote E2 elimination.[6] Use a good nucleophile that is a weak base, such as azide, cyanide, or a neutral nucleophile like an alcohol or water in solvolysis.[3] |
| Reaction in a polar protic solvent still yields elimination products. | The solvent is stabilizing the carbocation, but the conditions favor deprotonation. | Polar protic solvents are necessary to stabilize the tert-butyl-d9 carbocation intermediate for SN1 reactions.[7][8] However, these solvents can also act as a base in the subsequent E1 step.[9][10] If elimination persists, consider using a less basic polar protic solvent. Ensure the temperature is kept low. |
| Inconsistent ratio of substitution to elimination product. | Variability in reaction conditions. | The SN1/E1 competition is highly sensitive to reaction conditions.[11][12] Maintain strict control over temperature, solvent polarity, and nucleophile concentration to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing elimination products with tert-butyl iodide-d9?
A1: Tert-butyl iodide-d9, being a tertiary alkyl halide, readily forms a stable tertiary carbocation intermediate upon dissociation of the iodide leaving group.[13][14] This carbocation is central to both the desired SN1 substitution and the undesired E1 elimination pathways.[1] Once formed, the carbocation can either be attacked by a nucleophile (SN1) or a weak base can abstract a deuterium from an adjacent methyl group to form an alkene (E1).[10][13]
Q2: I thought the deuterium labeling would prevent elimination. Why is that not always the case?
A2: This is a common misconception rooted in the kinetic isotope effect (KIE). A primary KIE is observed when a C-H (or C-D) bond is broken in the rate-determining step of a reaction.[15] In an E2 reaction, the C-D bond is broken simultaneously with the departure of the leaving group, resulting in a significant KIE (kH/kD > 1), which slows down the reaction.[16]
However, in the E1 mechanism that competes with SN1, the rate-determining step is the formation of the carbocation, which does not involve breaking the C-D bond.[13][15][17] The C-D bond is broken in the subsequent fast step. Therefore, for an E1 reaction, there is no primary KIE, and deuteration of the methyl groups does not significantly slow down the rate of elimination relative to substitution.[15]
Q3: What is the ideal solvent for minimizing elimination with tert-butyl iodide-d9?
A3: The choice of solvent is critical. You need a polar solvent to facilitate the initial ionization of the C-I bond to form the carbocation intermediate.[18][19] Polar protic solvents like water, alcohols (methanol, ethanol), and carboxylic acids are particularly effective at stabilizing this intermediate through hydrogen bonding and ion-dipole interactions.[7][8] While these solvents are necessary for the SN1 pathway, they can also act as bases in the E1 pathway.[9][10] The key is to balance the need for carbocation stabilization with the suppression of the subsequent elimination step, often through temperature control. Polar aprotic solvents are generally not recommended for SN1 reactions as they are less effective at stabilizing the carbocation intermediate.[8]
Q4: How does temperature influence the SN1/E1 product ratio?
A4: Temperature has a significant impact. Elimination reactions result in an increase in the number of molecules in the system, making them entropically favored.[5] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures. This makes elimination reactions more favorable at elevated temperatures.[3][5] To maximize the yield of the SN1 product, it is almost always advisable to run the reaction at a lower temperature.[4][6]
Q5: Can the choice of nucleophile help suppress elimination?
A5: Absolutely. Since the SN1 and E1 pathways diverge after the formation of the carbocation, the properties of the nucleophile/base are crucial. To favor substitution, you should use a nucleophile that is a weak base.[4][5] Good examples include halides (though iodide is already the leaving group), azide (N3-), cyanide (CN-), water, and alcohols.[3] Conversely, using a strong, bulky base like potassium tert-butoxide (t-BuOK) would strongly favor elimination.[20][21]
Visualizing the Competing Pathways
The following diagram illustrates the common carbocation intermediate and the subsequent competing SN1 and E1 pathways for tert-butyl iodide-d9.
Sources
- 1. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. SN1 reaction - Wikipedia [en.wikipedia.org]
- 7. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 8.2 E1 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 11. Understanding SN1 and E1 Reactions: A Comparative Insight - Oreate AI Blog [oreateai.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 18. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. mmccollege.ac.in [mmccollege.ac.in]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
Stabilizing 2-Iodo-2-methylpropane-D9 with copper or silver wool
This technical guide addresses the stabilization of 2-Iodo-2-methylpropane-D9 (tert-Butyl Iodide-D9), a deuterated alkyl halide prone to rapid decomposition. The following protocols are designed for researchers requiring high-purity solvents for NMR spectroscopy and synthetic applications.
Executive Summary
2-Iodo-2-methylpropane-D9 is thermodynamically unstable due to the weak
The Solution: The introduction of zero-valent Copper (
Part 1: The Chemistry of Instability (FAQ)
Q: Why does my clear solvent turn pink or brown? A: The color change is a visual indicator of decomposition.
-
Initiation: Light/Heat breaks the
bond. -
Propagation:
radicals combine to form (molecular iodine). -
Visual:
is violet in non-polar solvents (like alkanes) but appears brown/orange in polarizable alkyl iodides due to charge-transfer complex formation. -
Consequence: Free
is not just a contaminant; it catalyzes the elimination reaction, producing isobutene-d8 and HI, further degrading your sample.
Q: Why use Copper or Silver wool instead of powder? A: Surface Area vs. Handling.
-
Powders have high surface area but are difficult to remove, often requiring filtration that leads to volume loss and evaporation of the volatile solvent.
-
Wool/Wire provides sufficient reactive surface area while being easily retrievable with forceps. It stays at the bottom of the vial, continuously stabilizing the bulk liquid without interfering with pipetting.
Q: Which is better: Copper or Silver? A:
-
Copper (
): Cost-effective and robust. Ideal for bulk storage. Note: Surface oxidation ( ) must be removed before use. -
Silver (
): Preferred for NMR applications . is extremely insoluble ( ), ensuring no metal ions leach into the solution. Copper can occasionally introduce trace paramagnetic species if not properly cleaned, which may broaden NMR signals.
Part 2: Stabilization Workflow & Diagrams
Mechanism of Stabilization
The following diagram illustrates the degradation pathway and how the metal scavenger intercepts the cycle.
Figure 1: The autocatalytic decomposition of tert-butyl iodide and the interception mechanism by metal stabilizers.
Part 3: Experimental Protocols
Protocol A: Preparation of Activated Copper Wool
Copper wool naturally forms an oxide layer (
Materials:
-
Fine Copper Wool (or turnings)
-
Dilute Hydrochloric Acid (1M HCl)
-
Deionized Water[1]
-
Acetone (High Purity)
-
Argon/Nitrogen gas stream
Step-by-Step:
-
Cut: Cut approx. 0.5g of copper wool into a manageable clump.
-
Wash (Acid): Submerge in dilute HCl for 30-60 seconds. The dull brown color will instantly turn bright, shiny salmon-pink.
-
Rinse (Water): Transfer immediately to a beaker of Deionized Water to remove acid. Repeat 3 times.
-
Rinse (Solvent): Rinse twice with Acetone to remove water.
-
Dry: Blast with a stream of dry Argon/Nitrogen until completely dry. Do not use heat, as it re-oxidizes the surface.
-
Deploy: Immediately place the shiny wool into the 2-Iodo-2-methylpropane-D9 vial.
Protocol B: Silver Wool Deployment (For NMR)
Silver is less prone to passivation but should still be degreased.
-
Degrease: Rinse Silver wool with acetone/methanol.
-
Dry: Allow to air dry or blow with inert gas.
-
Deploy: Add directly to the solvent vial.
Part 4: Troubleshooting & Maintenance
| Symptom | Probable Cause | Corrective Action |
| Solvent remains brown after adding Cu | Passivated Surface: The copper had an oxide layer. | Remove old wool. Perform Protocol A (Acid Wash) and re-add fresh, activated wool. |
| Green/Blue tint in solvent | Copper Leaching: Presence of | Switch to Silver Wool . If using Cu, ensure no acid residue remained from the washing step. |
| White/Yellow precipitate on wool | Success: This is | Do nothing. This indicates the stabilizer is working. If the wool is heavily coated, replace it. |
| Solvent volume decreasing | Evaporation: The compound is volatile ( | Store in a vial with a PTFE-lined septum cap. Wrap cap with Parafilm. Store at 4°C. |
Part 5: Storage Specifications
To maximize shelf life (6-12 months), adhere to these strict parameters:
-
Temperature: Refrigerate at 2°C to 8°C . (Freezing is acceptable but may require re-homogenization).
-
Light: Amber glass vials are mandatory. Wrap the vial in aluminum foil for extra protection.
-
Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical formation.
-
Container: Glass only. Avoid plastics, as alkyl iodides can swell or extract plasticizers from certain polymers.
References
-
NIST Chemistry WebBook. 2-Iodo-2-methylpropane Thermochemistry. [Link]
Sources
Minimizing E2 elimination when using bulky deuterated iodides
Topic: Minimizing E2 Elimination with Bulky Deuterated Iodides
Mission Statement
You are likely here because you are working with high-value deuterated reagents—such as Isopropyl-d7 iodide (
Every event of E2 elimination converts your expensive deuterated iodide into a volatile deuterated alkene (e.g., Propene-d6), which is lost to the headspace immediately. This guide is engineered to suppress that pathway, maximizing the
Module 1: The Mechanistic Landscape
To win the competition between Substitution (
-
The
Pathway: Requires orbital overlap (nucleophile HOMO to electrophile LUMO). It is sensitive to steric hindrance but has a lower activation energy ( ). -
The E2 Pathway: Driven by basicity and sterics.[1][2] It has a higher
and is entropically favored at high temperatures because it produces more particles (3 product molecules vs. 2 in ).
The "Cesium Effect" :
We utilize Cesium Carbonate (
Figure 1: Kinetic competition between
Module 2: Critical Parameter Optimization
Success relies on three variables: Solvent Dielectrics , Cation Size , and Temperature .
1. Solvent Selection: The "Naked Anion" Strategy
You must use Polar Aprotic solvents. Protic solvents (MeOH, EtOH) solvate the nucleophile, reducing its reactivity and forcing you to use higher temps, which triggers E2.
| Solvent | Dielectric Constant ( | Suitability | Technical Note |
| DMF | 36.7 | Ideal | Excellent solubility for |
| NMP | 32.2 | Excellent | Higher boiling point; good for difficult substrates. |
| DMSO | 46.7 | Good | High polarity, but can sometimes oxidize sensitive substrates. |
| Acetone | 20.7 | Poor | |
| THF | 7.5 | Avoid | Too non-polar; favors tight ion pairing (slows |
2. Base Selection: The Hierarchy of Hardness
Avoid alkoxides (
-
Gold Standard:
. The "Cesium Effect" allows for high solubility in DMF and moderate basicity [1]. -
Alternative:
. Cheaper, but less soluble in DMF. Often requires 18-crown-6 ether to match Cesium's efficiency. -
Avoid:
. While non-nucleophilic, it is often too basic and can cause side reactions with sensitive functional groups.
3. Temperature Control: Kinetic vs. Thermodynamic
-
Rule: Keep
. -
Reasoning:
is enthalpy-driven (bond formation). E2 is entropy-driven (creating gas). Higher temperatures disproportionately accelerate the E2 pathway due to its higher activation energy [3].
Module 3: Troubleshooting Scenarios (FAQs)
Q1: I am observing significant formation of deuterated propene (gas evolution) and low yield.
-
Diagnosis: Your base is likely too strong, or your temperature is too high.
-
Fix: Switch from
/Acetone to /DMF. Lower the temperature to 0°C for the addition, then warm only to Room Temperature (RT). Do not heat to reflux.
Q2: The reaction is stalled at 50% conversion after 24 hours.
-
Diagnosis: The nucleophile is not "hot" enough, or the leaving group is inhibited.
-
Fix: Do not increase temperature yet.
-
Add a catalytic amount of TBAI (Tetrabutylammonium iodide) or 18-crown-6 (if using K-base) to increase ion dissociation.
-
Ensure your DMF is anhydrous; water solvates the nucleophile and kills the rate.
-
Q3: My substrate is extremely bulky (e.g., ortho-substituted phenol).
-
Diagnosis: Steric hindrance is blocking the
approach. -
Fix: This is the most difficult case. Use NMP as solvent (better polarity/solubility profile than DMF for some aromatics). Use a large excess of the substrate (not the expensive iodide) if possible, to ensure any iodide that reacts does so via
.
Module 4: Standard Operating Procedure (SOP)
Protocol: Alkylation of a Phenol with Isopropyl-d7 Iodide Target: Maximize isotopic incorporation, minimize elimination.
Reagents:
-
Substrate (Phenol derivative): 1.0 equiv
- (Anhydrous, granular): 1.5 – 2.0 equiv
-
Isopropyl-d7 Iodide: 1.1 – 1.2 equiv
-
Solvent: Anhydrous DMF (0.1 M concentration relative to substrate)
Workflow:
-
Preparation: Flame-dry the reaction flask under Argon/Nitrogen.
-
Deprotonation: Add the Substrate and
to the flask. Add anhydrous DMF. Stir at RT for 30 minutes .ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Why? This ensures the phenol is fully deprotonated to the phenoxide before the expensive iodide is introduced.
-
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition: Add Isopropyl-d7 iodide dropwise via syringe.
-
Why? Dropwise addition prevents localized high concentrations of electrophile, which can lead to side reactions.
-
-
Reaction: Allow to warm to Room Temperature naturally. Stir for 12–18 hours.
-
Critical:Do not heat. Monitor via TLC or LCMS.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF. Dry over .
Figure 2: Step-by-step workflow for high-efficiency deuteration.
References
-
Cesium Carbonate in Organic Synthesis.SciSpace/Academia. Highlights the "Cesium Effect" where
promotes alkylation over elimination due to solubility and cation size. -
How Solvation Influences the SN2 versus E2 Competition.Journal of Organic Chemistry (ACS). details how strong solvation can weaken basicity, but polar aprotic solvents are generally preferred for
kinetics.[3][4] -
SN2 vs E2: The Temperature Dependence.Master Organic Chemistry. Explains the activation energy differences; heat favors elimination (E2)
). -
Cesium Promoted Regioselective O-Functionalization.RSC Advances.
in DMF for selective alkylation compared to other bases.
Sources
Technical Support Center: A Guide to the Purification of Degraded 2-Iodo-2-methylpropane-D9
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering issues with degraded 2-Iodo-2-methylpropane-D9 (tert-butyl iodide-D9). As a tertiary alkyl iodide, this valuable deuterated reagent is susceptible to specific degradation pathways that can compromise experimental outcomes.[1][2] This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind each recommended step to restore the reagent to its required purity.
Part 1: Troubleshooting and FAQs
This section addresses common observations and questions regarding the quality and handling of 2-Iodo-2-methylpropane-D9.
Question 1: My previously colorless 2-Iodo-2-methylpropane-D9 has developed a distinct pink or brown color. What is the cause, and can I still use it?
-
Usability: The reagent should not be used directly in this state. The presence of I₂ and other degradation products can lead to unpredictable side reactions, quenching of catalysts or radical intermediates, and overall lower yields. Purification is essential to remove these impurities.
Question 2: I am observing unexpected byproducts in my reaction. Could impurities in my 2-Iodo-2-methylpropane-D9 be the cause?
Answer: Absolutely. The common impurities in degraded 2-Iodo-2-methylpropane-D9 are not inert and can actively participate in or disrupt your planned reaction. The primary culprits are:
-
Isobutylene-D8: Formed via an elimination reaction (dehydrohalogenation), this alkene can undergo polymerization or participate in competing side reactions, especially in acid-catalyzed processes or organometallic chemistry.[6][7][8]
-
tert-Butanol-D9: Arising from hydrolysis (an S_N1 reaction with water), this alcohol can act as a competing nucleophile, particularly in reactions involving strong electrophiles.[9][10] Its presence can also affect solvent polarity and reaction kinetics.
-
Hydrogen Iodide (HI): A strong acid that can catalyze unwanted reactions, degrade acid-sensitive functional groups, or protonate basic reagents.
-
Iodine (I₂): As mentioned, it can interfere with radical reactions and act as an oxidizing agent.
Question 3: What is the best way to store 2-Iodo-2-methylpropane-D9 to minimize degradation?
Answer: Proper storage is critical to preserving the integrity of this reagent. Based on its known sensitivities, the following storage conditions are recommended:
-
Temperature: Store at refrigerated temperatures, typically between 2°C and 8°C.[1][11]
-
Light: Protect from light by using an amber or opaque container and storing it in a dark location.[1] The C-I bond is susceptible to photolytic cleavage.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.
-
Container: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[12][13]
Question 4: Some suppliers provide this reagent with a piece of copper metal inside the bottle. What is its purpose?
Answer: The copper, often in the form of a chip or powder, acts as a stabilizer.[3][14] It scavenges trace amounts of hydrogen iodide (HI) and molecular iodine (I₂) as they form, thereby slowing the degradation process. The copper reacts with these impurities to form copper(I) iodide, effectively removing them from the solution.
Part 2: The Degradation and Purification Workflow
The purification of 2-Iodo-2-methylpropane-D9 follows a logical sequence of chemical and physical separation steps designed to systematically remove each class of impurity.
Sources
- 1. lookchem.com [lookchem.com]
- 2. tert-Butyl iodide - Wikipedia [en.wikipedia.org]
- 3. CAS 558-17-8: 2-Iodo-2-methylpropane | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 8. Alkyl Halides to Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. homework.study.com [homework.study.com]
- 10. edu.rsc.org [edu.rsc.org]
- 11. 2-Iodo-2-methylpropane-d9 | LGC Standards [lgcstandards.com]
- 12. echemi.com [echemi.com]
- 13. 2-Iodo-2-methylpropane | 558-17-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 14. cdnisotopes.com [cdnisotopes.com]
Technical Support: Handling Light-Sensitive Deuterated Alkyl Iodides
Ticket ID: DAI-PROTO-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Core Directive
Deuterated alkyl iodides (e.g., Iodomethane-
The Critical Failure Mode:
Light exposure triggers a radical chain reaction. The liberation of iodine radicals (
This guide provides self-validating protocols to diagnose , stabilize , and recover these reagents.
Diagnostic Hub: Visual Inspection & Purity
Before opening the bottle, assess the reagent's integrity using the visual indicators below.
Table 1: Visual Degradation Index
| Appearance | Iodine Content | Status | Action Required |
| Colorless / Water-White | Optimal | Use immediately. Ensure copper stabilizer is present for storage. | |
| Pale Pink / Rose | Compromised | Usable for robust reactions; Purification recommended for kinetics or sensitive catalysis. | |
| Yellow / Orange | Degraded | STOP. Do not use. Perform Thiosulfate Recovery Protocol (Section 4). | |
| Brown / Opaque | Critical | High risk of side reactions (radical scavenging). Mandatory Purification. |
Mechanism of Failure (Root Cause Analysis)
Understanding the degradation pathway is essential for prevention.[1] The diagram below details the photolytic cycle that destroys the reagent.
Figure 1: Photolytic degradation cycle of alkyl iodides. Note that
Recovery Protocol: Thiosulfate Wash
Issue: Your reagent is yellow/brown.
Goal: Remove free iodine (
Chemical Principle
Free iodine is reduced to water-soluble iodide by sodium thiosulfate:
Step-by-Step Methodology
-
Preparation:
-
Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (
). -
Cool the solution to 4°C (essential for volatile iodides like
, bp 42°C).
-
-
The Wash:
-
Transfer the degraded alkyl iodide to a separatory funnel.
-
Add an equal volume of the cold thiosulfate solution.
-
Shake vigorously for 15–30 seconds. Vent frequently.
-
-
Phase Separation:
-
Allow layers to settle. Alkyl iodides are dense (
g/mL for ); the organic layer will be on the bottom . -
Observation Check: The organic layer should turn colorless immediately. The aqueous layer may remain clear or turn slightly cloudy.
-
-
Drying:
-
Drain the bottom organic layer into a clean flask containing anhydrous Magnesium Sulfate (
) or Calcium Chloride ( ). -
Swirl and let sit for 5 minutes.
-
-
Filtration:
-
Filter the dried liquid through a cotton plug or fritted glass funnel into a foil-wrapped storage vessel.
-
Stabilization Protocol: The Copper Wire System
Issue: Preventing future degradation during storage. Goal: Create a passive scavenging system inside the storage bottle.
The Protocol
-
Material: Obtain bright, bare copper wire (remove any insulation or varnish).
-
Activation: Briefly rinse the wire with dilute HCl to remove surface oxides, then rinse with water, then acetone, and dry under
. -
Insertion: Coil the wire and insert it into the alkyl iodide bottle.
-
Mechanism:
-
Copper reacts with free iodine as it forms:
. -
Copper(I) iodide precipitates as a gray/white solid on the wire surface, preventing the
autocatalytic cycle.
-
Reaction Workflow & Handling
Handling volatile, light-sensitive isotopes requires a specific workflow to minimize loss and exposure.
Figure 2: Decision tree for handling deuterated alkyl iodides prior to synthesis.
Key Handling Rules
-
Cold Syringes: When handling volatile
, store your gastight syringes in the freezer for 10 minutes prior to use. This prevents the liquid from boiling inside the syringe barrel due to hand heat. -
Foil Wrapping: All reaction vessels containing the iodide must be wrapped in aluminum foil until the alkylation is complete.
-
Inert Atmosphere: Oxygen can accelerate radical processes. Always dispense under Nitrogen or Argon.
Frequently Asked Questions (FAQ)
Q: Can I distill
Q: My copper wire turned black. Is the reagent ruined?
A: No. The black/gray coating is Copper Iodide (
Q: Does the deuterium label affect the stability?
A: Technically, yes. The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), making
Q: I need to weigh the reagent, but it evaporates too fast. A: Do not weigh volatile alkyl iodides in an open boat.
-
Tare a septum-capped vial containing solvent.
-
Inject the alkyl iodide through the septum.
-
Weigh again. Calculate mass by difference.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocol for alkyl halide purification via thiosulfate washing).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Iodomethane-d3. (Data on volatility, storage conditions, and stabilizers).[3]
-
Mao, R., et al. (2021). Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer. Nature Catalysis. (Demonstrates the interaction of Copper with alkyl iodides and radical mechanisms).
-
BenchChem. (2025). The Role of Copper Stabilizer in 1-Iodohexane Reactions. (Specific mechanisms of copper scavenging iodine).
Sources
Reducing H/D exchange in tert-butyl-d9 labeled compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are struggling with isotopic scrambling—specifically, Hydrogen/Deuterium (H/D) exchange—in tert-butyl-d₉ labeled compounds.
While the tert-butyl group is generally robust and widely used to improve metabolic stability via the kinetic isotope effect or as an internal standard for mass spectrometry, specific synthetic environments and analytical conditions can catalyze the rapid exchange of deuterium back to hydrogen. This guide synthesizes field-proven protocols and mechanistic insights to help you preserve isotopic purity from the synthesis bench to the mass spectrometer.
Diagnostic Workflow
Before altering your protocols, it is critical to isolate the exact stage where the isotopic dilution is occurring. Use the diagnostic decision tree below to identify the root cause of your H/D exchange.
Diagnostic workflow for identifying and mitigating H/D exchange in tert-butyl-d9 compounds.
Troubleshooting Guide 1: Synthetic Scrambling
Q: I am synthesizing a t-Bu-d₉ derivative via Friedel-Crafts alkylation, but NMR shows significant isotopic dilution (loss of D). Why is this happening, and how can I prevent it?
The Causality: During Friedel-Crafts alkylation using tert-butyl-d₉ chloride or isobutylene-d₈, a tert-butyl cation intermediate is formed. This carbocation is stabilized by hyperconjugation, where the electrons from the adjacent C-D bonds delocalize into the empty p-orbital[1]. This hyperconjugative interaction significantly weakens the C-D bonds, making them highly acidic. In the presence of strong Lewis acids (like AlCl₃) and even trace moisture or protic solvents, rapid H/D exchange occurs with the environment before the electrophilic aromatic substitution is complete.
Step-by-Step Methodology: Scramble-Free Alkylation Protocol To create a self-validating system that kinetically favors alkylation over H/D exchange, follow these steps:
-
Strict Anhydrous Setup: Bake all glassware at 150°C overnight and assemble under an inert argon atmosphere using a Schlenk line. Trace water acts as a potent proton source for scrambling.
-
Attenuate Lewis Acidity: Replace harsh Lewis acids (e.g., AlCl₃) with milder alternatives such as ZnCl₂ or BF₃·OEt₂. This reduces the lifetime of the free carbocation, minimizing the window for exchange.
-
Solvent Selection: Utilize strictly non-protic, non-exchangeable solvents. Dry dichloromethane (DCM) or nitrobenzene are mandatory. Do not use solvents with labile protons.
-
Thermodynamic Control: Initiate the reaction at -78°C and slowly warm to 0°C. Lower temperatures suppress the activation energy required for the off-target H/D exchange pathway.
Troubleshooting Guide 2: Analytical & LC-MS Scrambling
Q: My t-Bu-d₉ internal standard (e.g., clenbuterol-d₉) shows an M-1 or M-2 peak during LC-MS analysis. Is the compound degrading?
The Causality: While tert-butyl groups are generally stable in solution, gas-phase H/D scrambling is a well-documented phenomenon in electrospray ionization mass spectrometry (ESI-MS), particularly in positive-ion mode[2][3]. When using highly acidic mobile phases (e.g., 0.1% Formic Acid or TFA), the analyte is heavily protonated. During desolvation and collision-induced dissociation (CID), this "mobile proton" can migrate across the molecule's backbone[4]. If the internal vibrational energy in the source exceeds the threshold for hydrogen migration, the proton can exchange with the deuterium atoms on the tert-butyl group prior to detection, resulting in apparent isotopic dilution.
Step-by-Step Methodology: Stable LC-MS Quantification Protocol
-
Modify the Mobile Phase: Switch from strong acids (0.1% FA) to milder, buffered volatile modifiers like 5-10 mM Ammonium Acetate or Ammonium Formate (pH 5-6)[5]. This reduces the excess protonation that drives gas-phase scrambling.
-
Optimize Source Parameters: Lower the ESI capillary temperature and desolvation gas temperature. High thermal energy in the source directly exacerbates gas-phase H/D exchange.
-
Minimize CID Energy: If performing MS/MS (MRM transitions), empirically titrate the collision energy. Use the lowest possible collision energy that still yields a stable, quantifiable product ion (e.g., the 204 m/z transition for clenbuterol-d₉) without inducing secondary scrambling[6].
Frequently Asked Questions (FAQs)
Q: Can I use Palladium on Carbon (Pd/C) for hydrogenation if my molecule already contains a t-Bu-d₉ group? A: Use extreme caution. Heterogeneous transition metals like Pd/C or Pt can catalyze aliphatic C-D bond activation via reversible oxidative addition and beta-hydride elimination[7][8]. If H₂ gas is used in a protic solvent (like MeOH), the catalyst will rapidly scramble the tert-butyl-d₉ group. Recommendation: Use homogeneous catalysts (e.g., Wilkinson's catalyst) which are less prone to unactivated aliphatic C-H/C-D insertion, or use D₂ gas and deuterated solvents (MeOD) to maintain the isotopic equilibrium.
Q: How should I store my t-Bu-d₉ stock solutions to maximize shelf life? A: Never store deuterated standards in protic solvents (Methanol, Water) for extended periods, as ambient pH fluctuations can catalyze slow solution-phase exchange[9]. Reconstitute stock solutions in anhydrous, aprotic solvents like DMSO or Acetonitrile, and store in tightly sealed amber vials at -20°C[10].
Quantitative Data: Impact of Conditions on t-Bu-d₉ Retention
The following table summarizes the expected isotopic retention of a tert-butyl-d₉ group under various experimental conditions, demonstrating the critical need for optimized protocols.
| Experimental Condition | Catalyst / Modifier | Temp (°C) | Time | D-Retention (%) |
| Storage (Optimal) | DMSO (Anhydrous) | -20°C | 12 Months | > 99% |
| Storage (Sub-optimal) | Methanol / H₂O (pH 2) | 25°C | 4 Weeks | ~ 85% |
| Alkylation (Harsh) | AlCl₃ in DCM | 25°C | 4 Hours | < 40% |
| Alkylation (Optimized) | BF₃·OEt₂ in DCM | 0°C | 4 Hours | > 95% |
| LC-MS (Standard) | 0.1% Formic Acid | Source: 350°C | N/A (Flow) | 90 - 95% |
| LC-MS (Optimized) | 10 mM NH₄OAc | Source: 250°C | N/A (Flow) | > 99% |
| Hydrogenation | 10% Pd/C, H₂ gas, MeOH | 25°C | 12 Hours | < 50% |
References
Sources
- 1. dokumen.pub [dokumen.pub]
- 2. Gas-Phase Hydrogen/Deuterium Scrambling in Negative-Ion Mode Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. thomastobin.com [thomastobin.com]
- 7. researchgate.net [researchgate.net]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. arkat-usa.org [arkat-usa.org]
- 10. cdnisotopes.com [cdnisotopes.com]
Technical Support Center: Handling & Storage of tert-Butyl Iodide-d9
Welcome to the Technical Support Center. As a critical isotopically labeled reagent used in mechanistic studies, NMR solvent referencing, and advanced drug development, tert-butyl iodide-d9 (t-BuI-d9) requires stringent handling. Due to the exceptionally low bond dissociation energy (BDE) of the tertiary C–I bond—calculated at approximately 200 kJ/mol [1][1]—this reagent is notoriously unstable.
This guide provides the causality behind its degradation, troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to ensure the scientific integrity of your experiments.
The Mechanisms of Decomposition
To prevent degradation, we must first understand the two primary pathways that compromise t-BuI-d9:
-
Thermal E1 Elimination: Even at ambient temperatures, the molecule undergoes unimolecular elimination (E1) to yield isobutylene-d8 and deuterium iodide (DI) [2][2]. The DI subsequently oxidizes in the presence of trace oxygen to form molecular iodine (I2).
-
Photolytic Homolysis: Exposure to UV or visible light triggers homolytic cleavage of the weak C–I bond, generating tert-butyl radicals and iodine radicals, which recombine to form I2 [3][3].
Graphviz Diagram 1: Thermal E1 elimination and photolytic homolysis pathways of tert-butyl iodide-d9.
Quantitative Storage Efficacy
The table below summarizes the causality between environmental variables and the quantitative shelf life of the reagent.
| Storage Temperature | Light Exposure | Chemical Stabilizer | Atmosphere | Estimated Shelf Life | Visual Indicator of Quality |
| 20 °C (Ambient) | Ambient Light | None | Air | < 1 Week | Deep Brown (High I2) |
| 4 °C (Fridge) | Dark | None | Argon | 1 - 3 Months | Light Pink (Trace I2) |
| -20 °C (Freezer) | Dark | Copper Wire | Argon | > 12 Months | Colorless (Pure) |
Troubleshooting & FAQs
Q1: My tert-butyl iodide-d9 turned pink or brown over time. Is it ruined? A: Not necessarily, but it requires immediate remediation. The discoloration is caused by the accumulation of molecular iodine (I2). Because iodine can act as a Lewis acid, its presence is autocatalytic and accelerates further decomposition. If the solution is light pink, it can be washed and dried (see SOP below). If it is deep brown, the concentration of isobutylene-d8 and I2 is too high, and the reagent should be discarded or carefully redistilled under vacuum.
Q2: Does the deuterium labeling (d9) make it more stable than standard tert-butyl iodide? A: Only marginally. While primary kinetic isotope effects (KIE) stabilize C–D bonds against cleavage compared to C–H bonds, the rate-determining step in the E1 decomposition of t-BuI is the dissociation of the C–I bond to form the tert-butyl cation—not the dedeuteration step [2][2]. Therefore, t-BuI-d9 remains highly susceptible to thermal degradation.
Q3: Why is copper wire recommended for storage, and how does it work? A: Copper acts as a halogen scavenger. Adding a small piece of copper wire stabilizes the product by reacting with trace amounts of deuterium iodide (DI) or free I2 [4][4]. This forms an insoluble layer of copper(I) iodide (CuI) on the wire, permanently removing the autocatalytic iodine from the liquid phase.
Graphviz Diagram 2: Mechanism of chemical stabilization using copper wire to scavenge trace iodine.
Q4: Can I store it at room temperature in a desiccator if it's kept in the dark? A: No. While a desiccator removes moisture and darkness prevents photolysis, room temperature provides enough thermal energy to overcome the ~200 kJ/mol activation barrier for E1 elimination. Cold storage (-20 °C) is non-negotiable for long-term stability.
Standard Operating Procedure (SOP): Purification & Storage
This protocol is designed as a self-validating system . By observing the physical state of the reagent and the copper wire, you can continuously verify the integrity of your storage conditions.
Phase 1: Remediation of Degraded Reagent (If Pink/Brown)
Causality: Aqueous sodium thiosulfate reduces molecular iodine (I2) back to water-soluble iodide ions, pulling the contaminant out of the organic phase.
-
Transfer the discolored t-BuI-d9 to a small separatory funnel.
-
Wash with an equal volume of cold, saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the organic layer turns completely colorless.
-
Wash the organic layer once with cold brine to remove excess water.
-
Dry the organic layer over anhydrous MgSO₄ for 10 minutes.
-
Filter the clear liquid into an oven-dried, amber glass vial.
Phase 2: Long-Term Storage Setup
Causality: Argon displaces oxygen to prevent DI oxidation, while the activated copper wire traps any newly formed DI/I2.
-
Activate the Scavenger: Cut a 1–2 cm piece of heavy copper wire. Wash it briefly with 1M HCl to remove surface oxides, rinse thoroughly with acetone, and dry under a stream of nitrogen.
-
Addition: Submerge the activated copper wire into the vial containing the clear t-BuI-d9.
-
Inerting: Purge the headspace of the vial with dry Argon for 30 seconds. Argon is heavier than air and will create a protective blanket over the liquid.
-
Sealing: Cap tightly with a PTFE-lined cap. Wrap the cap junction tightly with Parafilm to prevent atmospheric exchange.
-
Storage: Place the vial in a -20 °C freezer.
🔍 System Validation Check:
-
Success: The liquid remains strictly colorless, and the wire retains a metallic or slightly dull white/grey hue (CuI formation).
-
Failure (Moisture/Oxygen Breach): If the copper wire turns black (CuO), your argon blanket has failed, and oxygen/moisture has entered the vial.
-
Failure (Temperature Breach): If the liquid turns pink despite the copper wire, the rate of thermal E1 decomposition has exceeded the surface area scavenging capacity of the wire. Verify your freezer temperature.
References
-
Tertiary alkyl halides as growth activator and inhibitor for novel atomic layer deposition of low resistive titanium nitride AIP Publishing URL:[Link]
-
The Mechanism of Elimination Reactions. Part III. Unimolecular Olefin Formation from tert-Butyl Halides RSC Publishing URL:[Link]
-
Characterization of Substituted Radicals by Multi-Edge Femtosecond X-Ray Transient Absorption Spectroscopy UC Berkeley (eScholarship) URL:[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. 260. The mechanism of elimination reactions. Part III. Unimolecular olefin formation from tert.-butyl halides in acid and alkaline aqueous solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. 1-Iodo-1-phenylethane (CAS 10604-60-1) Supplier [benchchem.com]
Validation & Comparative
1H NMR Chemical Shifts of tert-Butyl Iodide-d9 Residuals: A Comparative Technical Guide
This guide provides a technical analysis of the 1H NMR chemical shifts of tert-butyl iodide-d9 (t-BuI-d9) residuals , designed for researchers utilizing isotopically labeled alkylating agents. It moves beyond simple data listing to explain the causality of the observed signals, the physics of deuterium isotope effects, and practical protocols for purity verification.[1]
Executive Summary
High-purity tert-butyl iodide-d9 (t-BuI-d9) is a critical electrophile for introducing deuterated tert-butyl groups into drug candidates and metabolic probes.[1] However, no deuterated reagent is 100% isotopically pure.[1][2] The presence of residual protons—primarily in the form of the -CD
This guide characterizes the specific chemical shift behavior of these residuals, quantifies the deuterium isotope effects, and compares the spectral "performance" (resolution and distinctiveness) of t-BuI-d9 against alternative halides.[1]
The Physics of the Residual Signal
To correctly interpret the NMR spectrum of t-BuI-d9, one must understand that the "residual" is not the fully protonated material (
The Isotope Shift & Multiplicity
In a sample of 98-99% D atom % t-BuI-d9, the dominant proton-containing species is the molecule with a single proton:
-
Chemical Shift (
): The presence of deuterium atoms on the same carbon as the proton causes an upfield shift (shielding effect) due to the slightly shorter average C-D bond length compared to C-H, which increases electron density around the remaining proton.[1] -
Multiplicity (Coupling): Unlike the sharp singlet of t-BuI-
, the residual proton in the -CD H group couples to the two geminal deuterium nuclei ( ).[1]
Comparative Chemical Shift Data
The following table contrasts the chemical shifts of t-BuI-d9 residuals against its non-deuterated analog and alternative alkylating agents. This comparison allows researchers to identify whether a peak is a true isotopic residual or a chemical impurity (e.g., hydrolysis).[1][2]
Table 1: 1H NMR Shifts of t-Butyl Halides and Common Impurities (in CDCl )[1]
| Compound / Species | Structure | Chemical Shift ( | Multiplicity | Notes |
| t-Butyl Iodide-d9 Residual | 1.91 - 1.93 | Quintet (br) | Upfield from protio-analog due to isotope effect.[1] | |
| t-Butyl Iodide (Protio) | 1.94 - 1.95 | Singlet | Reference standard.[1] | |
| t-Butyl Bromide | 1.80 | Singlet | Alternative reagent; distinct shift.[1] | |
| t-Butyl Chloride | 1.61 | Singlet | Alternative reagent; distinct shift.[1] | |
| t-Butyl Alcohol | 1.28 | Singlet | Common hydrolysis impurity.[1] | |
| Isobutylene | 4.63 (vinyl), 1.73 (Me) | Septet/Triplet | Elimination product (light/heat sensitive).[1][2] | |
| Water | 1.56 | Broad Singlet | Variable shift based on concentration/temp.[1] |
Critical Insight: The shift of the iodide (1.94 ppm) is significantly downfield compared to the chloride (1.61 ppm) and bromide (1.80 ppm).[1] This "deshielding" is counter-intuitive to electronegativity trends (I < Br < Cl) but is characteristic of the "heavy atom effect" (spin-orbit coupling) and magnetic anisotropy of the large iodine atom affecting the
-protons (methyls).[1]
Experimental Protocol: Validating Purity
To unambiguously identify the residual t-BuI-d9 signal and ensure it is not an impurity, follow this self-validating protocol.
Sample Preparation
-
Solvent Choice: Use CDCl
(neutralized with basic alumina if possible) to prevent acid-catalyzed elimination to isobutylene.[1] Avoid DMSO-d6 if the iodide is liable to undergo solvolysis or alkylate the solvent over time.[1] -
Concentration: Prepare a concentrated sample (~20-30 mg in 0.6 mL) to visualize the low-intensity quintet of the residual.[1]
Acquisition Parameters
-
Relaxation Delay (D1): Set D1
5 seconds. -
Window Function: Apply a mild Gaussian multiplication (gm) or no line broadening (lb = 0) to resolve the quintet splitting (
Hz). Standard exponential broadening (0.3 Hz) may mask the splitting, making it look like a singlet.[1][2]
Diagnostic Workflow (Diagram)
Figure 1: Decision tree for validating the purity of tert-butyl iodide-d9 based on 1H NMR spectral features.
Performance Comparison: Why t-BuI-d9?
When selecting a deuterated alkylating agent, the "performance" is defined by reactivity and spectral clarity.[1]
-
Reactivity vs. Stability:
-
t-BuI-d9: Highest reactivity (
substrate) but lowest stability.[1] It is light-sensitive (turns purple/brown due to release) and prone to elimination.[1] -
t-BuBr-d9: Moderate reactivity, better stability.[1]
-
t-BuCl-d9: Low reactivity, requires Lewis acid catalysis (e.g.,
) for alkylation (Friedel-Crafts), but highly stable.[1][2]
-
-
Spectral Resolution:
-
The t-BuI residual (~1.92 ppm) is in a unique window.[1] It is downfield of most aliphatic protons (0.8–1.5 ppm) but upfield of
-carbonyl protons (2.1–2.5 ppm).[1] -
Advantage: This makes it easier to quantify the residual integration against a target product compared to t-BuCl-d9 residuals (1.61 ppm), which often overlap with water (1.56 ppm in CDCl
) or massive aliphatic envelopes.[1][2]
-
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[1] Chem.1997 , 62, 7512–7515.[1][2] Link[2]
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1][2] Link[2]
-
Doc Brown's Chemistry. "1H NMR spectrum of 2-iodo-2-methylpropane (tert-butyl iodide)." Link
-
Hansen, P. E. "Isotope Effects on Chemical Shifts."[1][2] Annual Reports on NMR Spectroscopy1983 , 15, 105-234.[1][2] (Foundational text on deuterium isotope shifts).
Sources
A Comparative Guide to the Reactivity of Tert-Butyl Iodide-d9 and Tert-Butyl Bromide-d9 in Nucleophilic Substitution
For researchers and professionals in drug development and synthetic chemistry, the choice of an alkyl halide can be a critical determinant of reaction outcomes, particularly in the realm of nucleophilic substitution. This guide provides an in-depth comparison of the reactivity of two isotopically labeled tertiary halides: tert-butyl iodide-d9 ((CD₃)₃CI) and tert-butyl bromide-d9 ((CD₃)₃CBr). By examining the underlying principles of leaving group ability and kinetic isotope effects, supported by experimental data and protocols, we aim to provide a clear framework for selecting the appropriate substrate for your synthetic needs.
Theoretical Framework: Unpacking the Drivers of Reactivity
The solvolysis of tert-butyl halides is a classic example of a unimolecular nucleophilic substitution (Sₙ1) reaction.[1] The rate of this reaction is governed by the stability of the key intermediate—the tert-butyl carbocation—and the facility with which the leaving group departs. Two primary factors dictate the comparative reactivity of tert-butyl iodide-d9 and tert-butyl bromide-d9: the inherent ability of the halide to act as a leaving group and the secondary kinetic isotope effect (KIE) introduced by the deuterium labeling.
The Decisive Role of the Leaving Group
In an Sₙ1 reaction, the rate-determining step is the spontaneous heterolytic cleavage of the carbon-halogen (C-X) bond to form a carbocation and a halide anion.[2] The more stable the resulting anion (the leaving group), the lower the activation energy for this step and the faster the reaction.
The stability of the halide anions increases down the group in the periodic table. This trend is attributable to two main factors:
-
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond.[3] A weaker bond requires less energy to break, thus accelerating the rate-determining ionization step.
-
Anion Stability: The iodide ion (I⁻) is larger and more polarizable than the bromide ion (Br⁻). Its negative charge is distributed over a larger volume, resulting in a more stable, "softer" base.[4][5] Conversely, bromide is a smaller, "harder" base. In the context of leaving groups, weaker bases are better leaving groups.[2]
Experimental data for the non-deuterated analogues in ethanol at 25°C quantitatively confirms this principle: tert-butyl iodide reacts approximately 2.2 times faster than tert-butyl bromide.[3]
The β-Deuterium Secondary Kinetic Isotope Effect
The replacement of the nine β-hydrogens with deuterium in tert-butyl-d9 halides introduces a secondary kinetic isotope effect (KIE). In Sₙ1 reactions of this type, this effect is "normal," meaning the non-deuterated compound reacts faster than its deuterated counterpart (kH/kD > 1).[6]
This phenomenon is primarily explained by hyperconjugation. In the transition state leading to the planar tert-butyl carbocation, the C-H bonds of the methyl groups overlap with the developing empty p-orbital on the central carbon. This delocalization of electron density stabilizes the electron-deficient center. A C-D bond has a lower zero-point energy than a C-H bond, making it effectively stronger and less available for this stabilizing hyperconjugative interaction.[7] Consequently, the transition state for the deuterated substrate is higher in energy, and the reaction is slower. For the solvolysis of tert-butyl compounds, the β-deuterium KIE is typically in the range of kH/kD ≈ 1.1 to 1.3.[6][7]
While this effect slows down both reactions, it does not alter the fundamental reactivity order established by the leaving group. The profound difference in leaving group ability between iodide and bromide is the dominant factor.
Quantitative Reactivity Comparison
The overall reactivity is a composite of the leaving group effect and the KIE. While direct kinetic data for the d9-labeled compounds is not broadly published, we can project the relative rates based on established principles.
| Compound | Leaving Group | Relative Rate of Solvolysis (in Ethanol, 25°C) | C-X Bond Dissociation Energy (kcal/mol) | Key Reactivity Driver |
| tert-Butyl Iodide | I⁻ | 91 | 54 | Excellent Leaving Group |
| tert-Butyl Bromide | Br⁻ | 41 | 68 | Good Leaving Group |
| tert-Butyl Iodide-d9 | I⁻ | ~70-83 (Estimated) | 54 | Dominant Leaving Group Effect, slightly attenuated by KIE |
| tert-Butyl Bromide-d9 | Br⁻ | ~32-37 (Estimated) | 68 | Good Leaving Group, slightly attenuated by KIE |
Data for non-deuterated compounds sourced from BenchChem[3]. Estimated rates for d9 compounds are projected based on a typical β-deuterium KIE of kH/kD ≈ 1.1-1.3.
Mechanistic and Experimental Workflow Diagrams
To visualize the underlying processes, the following diagrams illustrate the Sₙ1 reaction mechanism and a typical experimental workflow for its kinetic analysis.
Caption: The Sₙ1 solvolysis mechanism for tert-butyl-d9 halides.
Caption: Experimental workflow for kinetic analysis of tert-butyl halide solvolysis.
Experimental Protocol: Measuring Solvolysis Rates via Conductometry
This protocol provides a robust method for determining the first-order rate constant of solvolysis for a reactive tert-butyl halide. The reaction produces ionic products (H⁺ and X⁻) from a neutral reactant, allowing the rate to be followed by monitoring the increase in the solution's electrical conductivity.[8]
Objective: To determine the first-order rate constant (k) for the solvolysis of tert-butyl bromide-d9 in 80:20 ethanol/water at 25°C.
Materials:
-
tert-Butyl bromide-d9
-
Absolute Ethanol (ACS grade)
-
Deionized Water
-
Conductivity meter and probe
-
Constant temperature water bath (set to 25.0 ± 0.1°C)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Reaction vessel (e.g., a 100 mL jacketed beaker)
-
Microsyringe
Procedure:
-
Solvent Preparation: Prepare an 80:20 (v/v) ethanol/water solvent mixture by combining 80 mL of absolute ethanol and 20 mL of deionized water in a 100 mL volumetric flask. Mix thoroughly.
-
System Equilibration: Place 50 mL of the solvent mixture into the reaction vessel. Add the magnetic stir bar and place the vessel in the constant temperature water bath. Submerge the conductivity probe in the solution and allow the system to thermally equilibrate for 15-20 minutes with gentle stirring.
-
Initiation of Reaction: Record the initial conductivity of the solvent (this will be close to zero). Using a microsyringe, inject a small, precise amount (e.g., 50 µL) of tert-butyl bromide-d9 into the stirring solution. Start a timer immediately upon injection (t=0).
-
Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every 15 seconds for tert-butyl bromide-d9; more frequent intervals may be needed for the more reactive iodide). Continue recording until the conductivity reading becomes stable, indicating the reaction is complete (at least 10 half-lives). This final reading is G∞.
-
Data Analysis:
-
Organize your data in a table with columns for time (t) and conductivity (Gt).
-
Calculate ln(G∞ - Gt) for each time point.
-
Create a plot of ln(G∞ - Gt) on the y-axis versus time (t) on the x-axis.
-
Perform a linear regression on the data points. The plot should yield a straight line.
-
The first-order rate constant, k, is the negative of the slope of this line.
-
Self-Validation and Causality:
-
Why Conductometry? This method is non-invasive and provides continuous data, offering high precision for following the formation of ionic products from a neutral starting material.
-
Why a Constant Temperature Bath? Reaction rates are highly sensitive to temperature. Maintaining a constant temperature to within ±0.1°C is crucial for obtaining a reliable and reproducible rate constant.[9]
-
Why a Linear Plot? A straight-line plot of ln(G∞ - Gt) vs. time confirms that the reaction follows first-order kinetics, as predicted by the Sₙ1 mechanism.[10] Any significant deviation would suggest a more complex reaction mechanism.
-
Adapting for Tert-Butyl Iodide-d9: Given its higher reactivity, the reaction should be conducted at a lower temperature (e.g., 10°C or 15°C) to slow the rate to a conveniently measurable level.[3]
By adhering to this protocol, researchers can generate high-quality, reproducible kinetic data to validate the reactivity principles discussed in this guide.
References
- A Comparative Analysis of Leaving Group Ability in Tert-Butyl Halides for SN1 Solvolysis Reactions. BenchChem.
- Llewellyn, D. R., Robertson, R. E., & Scott, J. M. (1960). SOME DEUTERIUM KINETIC ISOTOPE EFFECTS: IV. β-DEUTERIUM EFFECTS IN WATER SOLVOLYSIS OF ETHYL, ISOPROPYL, AND tert-BUTYL COMPOUNDS. Canadian Journal of Chemistry, 38(11), 2225-2234.
- Experiment 8 — Kinetics of SN1 Solvolysis. Chem 21, Fall 2009.
- SN1 - Effect of Leaving Group. OpenOChem Learn.
- tert-Butyl bromide. Grokipedia.
- Rate constants, as log k/s−1, for solvolysis of the tert-butyl halides at 298 K.
- Leaving Group Stability - SN1 and SN2 Reactions. YouTube.
- Leaving groups. chemguide: CIE A level chemistry support.
- 8.5: Leaving Groups. Chemistry LibreTexts.
- Kinetic analysis of tert-butyl fluoride solvolysis in different solvents. BenchChem.
- Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences.
- tert-Butyl Chloride Solvolysis: SN1 Kinetics Lab. Studylib.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SN1 - Effect of Leaving Group | OpenOChem Learn [learn.openochem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amherst.edu [amherst.edu]
- 10. studylib.net [studylib.net]
Comparison of leaving group ability: Iodide vs Bromide in deuterated reagents
Topic: Comparison of leaving group ability: Iodide vs Bromide in deuterated reagents Audience: Researchers, scientists, and drug development professionals.
A Technical Guide to Leaving Group Kinetics, Handling, and Synthetic Strategy
Executive Summary: The "Standard" vs. The "Specialist"
In the synthesis of deuterated active pharmaceutical ingredients (APIs), the installation of a trideuteromethyl (-CD
For the bench scientist, the choice between Iodomethane-d
-
CD
I is the industry standard for laboratory-scale synthesis due to its liquid state and superior leaving group ability ( faster than bromide). -
CD
Br is a "specialist" reagent, typically reserved for cases where the high reactivity of iodide leads to over-alkylation, or where industrial scalability dictates a move away from iodine waste. However, its gaseous nature (bp 3.6°C) imposes significant handling constraints.
This guide analyzes the mechanistic and practical trade-offs between these two reagents to empower your synthetic decision-making.
Mechanistic Foundation: Why Iodide Wins on Kinetics
The performance difference between CD
The Leaving Group Hierarchy
Iodide (I
-
Bond Dissociation Energy (BDE): The C-I bond is weaker than the C-Br bond, lowering the activation energy (
) for bond cleavage.-
(CH
-I): ~56 kcal/mol -
(CH
-Br): ~70 kcal/mol
-
(CH
-
Polarizability: Iodine is larger and more "soft" (HSAB theory), allowing it to stabilize the developing negative charge in the transition state more effectively than the harder bromine.
Relative Reaction Rates
In typical S
-
Relative Rate (
): R-I > R-Br ( 50-100 : 1) -
Implication: CD
I reactions can often be run at lower temperatures (0°C to RT), preserving sensitive functional groups, whereas CD Br often requires heating or sealed-tube conditions to achieve comparable conversion.
Practical Performance Comparison
The following table summarizes the critical data points for decision-making in a drug discovery context.
| Feature | Iodomethane-d | Bromomethane-d |
| State (at 20°C) | Liquid (bp 42°C) | Gas (bp 3.6°C) |
| Leaving Group Ability | Excellent (Fast kinetics) | Good (Moderate kinetics) |
| Reactivity Profile | High; risk of over-alkylation (e.g., amine | Moderate; potentially higher selectivity for mono-alkylation |
| Handling Difficulty | Low: Syringe/pipette dispensing. | High: Requires cold traps, gas lines, or lecture bottles. |
| Storage Stability | Moderate; light sensitive (stabilized with Cu). | Good; stored in pressurized cylinders. |
| Atom Economy | Lower (Iodine MW = 126.9) | Higher (Bromine MW = 79.9) |
| Primary Use Case | Discovery/Lab Scale (mg to kg) | Process/Manufacturing Scale (>kg) or Selectivity needs |
Experimental Protocols
Protocol A: Standard Deuteromethylation with CD I (Liquid)
Best for: Routine synthesis, rapid optimization, and maximizing yield.
Workflow:
-
Setup: Flame-dry a round-bottom flask under N
atmosphere. -
Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF or Acetone.
-
Base: Add K
CO or Cs CO (1.5 - 2.0 equiv). Stir for 15 min to deprotonate. -
Addition: Add CD
I (1.1 - 1.2 equiv) dropwise via syringe.-
Note: CD
I is volatile; keep the reagent bottle cold if ambient temp is high.
-
-
Reaction: Stir at RT. Monitor by TLC/LCMS (typically 1-4 hours).
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry and concentrate.
Protocol B: Deuteromethylation with CD Br (Gas)
Best for: Scale-up scenarios or when CD
Workflow (Condensation Method):
-
Setup: Equip a 3-neck flask with a dry-ice/acetone condenser (-78°C) and a gas inlet adapter.
-
Condensation: Cool the reaction flask (containing solvent, e.g., Acetone/THF) to -10°C or lower.
-
Addition: Slowly bubble CD
Br gas from the lecture bottle into the cold solvent.-
Calculation: Weigh the lecture bottle before and after to determine the mass of CD
Br delivered (Target 1.2 - 1.5 equiv).
-
-
Reaction: Add the substrate and base (pre-mixed if possible, or add base after gas dissolution).
-
Sealing: Seal the flask tightly (or use a pressure vessel/bomb). Allow to warm to RT or heat to 40-50°C behind a blast shield.
-
Workup: Vent excess gas into a scrubber (amine solution) before opening. Proceed with standard extraction.
Visualizing the Decision Process
The following diagrams illustrate the kinetic pathway and the decision logic for selecting a reagent.
Figure 1: Reaction Coordinate & Transition State
Comparison of activation energy barriers for Iodide vs. Bromide.
Caption: Iodide lowers the activation energy barrier (
Figure 2: Reagent Selection Decision Tree
A logic flow for choosing the correct deuterated reagent.
Caption: Choose CD
Safety & Handling Directives
Both reagents are potent alkylating agents and suspected carcinogens. However, their physical states present different risks:
-
Inhalation Risk: CD
Br is odorless and gaseous. A leak is undetectable without monitoring equipment. Always use in a high-performance fume hood with a scrubber. -
Contact Risk: CD
I is a vesicant (blistering agent). It can penetrate gloves. Double-gloving (Nitrile + Laminate) is recommended. -
Decontamination: Spills of CD
I should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkylating potential.
References
-
National Institutes of Health (NIH). (2025). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation. Retrieved from [Link]
-
Organic Syntheses. (1930). Methylene Bromide Preparation (General Halide Handling). Org. Synth. 1930, 10, 50. Retrieved from [Link][1]
Sources
Mechanistic Profiling: SN1 vs. SN2 Pathways and Kinetic Isotope Effects in Deuterated Tertiary Alkyl Halides
Executive Summary
In physical organic chemistry and pharmaceutical design, understanding the precise mechanism of nucleophilic substitution is paramount. For tertiary alkyl halides, the mechanistic landscape is heavily biased: while primary substrates readily undergo bimolecular nucleophilic substitution (SN2), tertiary substrates are classic candidates for unimolecular nucleophilic substitution (SN1).
However, definitively proving the absence of SN2 character and confirming the rate-determining formation of a carbocation requires highly sensitive mechanistic probes. This guide objectively compares the theoretical SN1 and SN2 pathways for tertiary alkyl halides and demonstrates how1[1]—specifically comparing protonated versus deuterated analogs (e.g., tert-butyl chloride vs. tert-butyl-d9 chloride)—serve as the ultimate comparative tool to validate these reaction dynamics.
The Mechanistic Dichotomy: SN1 vs. SN2 in Tertiary Systems
To establish a baseline, we must first compare the viability of the two competing substitution pathways in tertiary systems:
-
The SN2 Alternative (Sterically Forbidden): SN2 reactions require a concerted backside attack by the nucleophile into the
antibonding orbital of the carbon-halogen bond. In tertiary alkyl halides, the presence of three bulky alkyl groups creates severe steric hindrance. This physical blockade raises the activation energy ( ) to insurmountable levels, rendering the SN2 pathway practically non-existent under standard conditions. -
The SN1 Pathway (Electronically Favored): The SN1 pathway bypasses steric clash via a stepwise mechanism. The rate-determining step (RDS) is the heterolytic cleavage of the C–X bond to form a planar
-hybridized carbocation. This electron-deficient intermediate is heavily stabilized by inductive effects and hyperconjugation from the adjacent alkyl groups.
Logical flow of SN1 vs SN2 pathways in tertiary alkyl halides, highlighting SN2 steric blockade.
Deuteration as a Mechanistic Probe: Secondary Kinetic Isotope Effects
How do we empirically prove that a tertiary substrate undergoes strictly SN1 rather than a forced or borderline SN2 mechanism? We utilize isotopic labeling. Replacing the
The Causality of SKIE in SN1
In an SN1 reaction, the central carbon transitions from
Because deuterium is twice as massive as hydrogen, C–D bonds possess a lower zero-point energy and are stronger (less polarizable) than C–H bonds. Consequently, C–D bonds are poorer electron donors for hyperconjugation. The reduced stabilization in the deuterated transition state increases the activation energy, slowing the reaction down. This yields a "normal" SKIE where the rate constant ratio
Ruling out SN2
If an SN2 mechanism were operative, no discrete carbocation would form. The transition state would involve simultaneous bond breaking and forming, with minimal reliance on hyperconjugative stabilization from the
Comparative Kinetic Data
The table below summarizes the quantitative differences in reaction rates when comparing protonated versus deuterated substrates across different substitution classes. Notice how the magnitude of the SKIE scales with the degree of carbocation character in the transition state.
| Substrate Class | Representative Compound | Dominant Pathway | Isotopic Variant | Mechanistic Implication | |
| Primary | Methyl chloride | SN2 | ~ 1.0 | Negligible SKIE; concerted mechanism with no carbocation intermediate. | |
| Secondary | Isopropyl chloride | Borderline SN1/SN2 | 1.3 - 1.5 | Moderate SKIE; partial positive charge development in the transition state. | |
| Tertiary | tert-Butyl chloride | SN1 | ~ 2.4 | Pronounced SKIE; rate-determining formation of a discrete carbocation[4]. |
Experimental Protocol: Self-Validating Kinetic Assay for SKIE
To generate reliable comparative data between protonated and deuterated tertiary alkyl halides, researchers employ a titrimetric solvolysis protocol.
Self-Validation Mechanism: This protocol relies on continuous titrimetric monitoring of the HCl byproduct. By plotting
Step-by-Step Methodology
-
Solvent Preparation: Prepare a 50:50 (v/v) ethanol-water mixture.
-
Causality: This specific solvent ratio provides a high enough ionizing power (Y-value) to facilitate SN1 heterolysis while maintaining sufficient lipophilicity to keep the non-polar tertiary alkyl halide in solution[5].
-
-
Substrate Preparation: Prepare 0.2 M stock solutions of tert-butyl chloride and tert-butyl-d9 chloride in anhydrous acetone.
-
Kinetic Run Initiation: Transfer 50.0 mL of the 50:50 ethanol-water solvent to a temperature-controlled flask at 25.0 ± 0.1 °C. Add 3 drops of bromothymol blue indicator. Inject 1.0 mL of the substrate stock solution to initiate the solvolysis (
). -
Titrimetric Monitoring: Add a precisely known micro-volume (e.g., 100
) of standardized 0.05 M NaOH. The solution will turn blue. Record the exact time when the solution turns yellow, indicating that the evolved HCl (from the SN1 solvolysis) has neutralized the base. -
Iterative Data Collection: Immediately add another aliquot of NaOH and record the next color-change time. Repeat this process for at least 3 half-lives to ensure robust data collection.
-
Data Analysis: Calculate the rate constants (
and ) from the slope of the first-order kinetic plots. Compute the SKIE as the ratio of .
Step-by-step kinetic assay workflow for determining the secondary kinetic isotope effect.
Implications for Drug Development
For drug development professionals, understanding the SN1 vs SN2 dichotomy and the impact of deuteration extends far beyond basic physical chemistry. The strategic incorporation of deuterium ("Strategic Deuteration") relies heavily on Kinetic Isotope Effects to block metabolic degradation pathways—such as cytochrome P450 oxidation—without altering the molecule's steric footprint or binding affinity[1].
By studying SKIE in simple tertiary alkyl halides, scientists can accurately model how deuteration will affect the stability of tertiary carbocation intermediates in complex active pharmaceutical ingredients (APIs), ultimately leading to drugs with improved pharmacokinetic profiles and longer half-lives.
References
-
Burton, G. W., Sims, L. B., Wilson, J. C., & Fry, A. (1977). Calculation of carbon-14, chlorine-37, and deuterium kinetic isotope effects in the solvolysis of tert-butyl chloride. Journal of the American Chemical Society. 2
-
Solvent effects on the structure of SN2 transition states (Isotope effects for the solvolysis at 25° of t-butyl chloride and t-butyl-d9 chloride). ResearchGate.4
-
A Comparative Analysis of Primary vs. Secondary Kinetic Isotope Effects for Researchers, Scientists, and Drug Development Professionals. Benchchem. 1
-
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules / NIH.gov. 5
-
Westaway, K. C. (2006). Using kinetic isotope effects to determine the structure of the transition states of SN2 reactions. Advances in Physical Organic Chemistry / ResearchGate. 3
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Iodo-2-methylpropane-D9
Comprehensive Safety and Operational Guide: Handling 2-Iodo-2-methylpropane-D9
2-Iodo-2-methylpropane-D9 (tert-Butyl iodide-d9) is a highly specialized, isotopically labeled reagent critical for mechanistic chemical biology, NMR solvent referencing, and the synthesis of deuterated active pharmaceutical ingredients (APIs). The perdeuterated tert-butyl group is frequently utilized to impart metabolic stability to drug candidates via the kinetic isotope effect.
However, handling this compound presents a trifecta of operational challenges: it is a highly flammable liquid, a potent alkylating agent, and acutely sensitive to photolytic degradation. This guide provides authoritative, causality-driven protocols for the safe handling, storage, and disposal of this reagent, ensuring both operator safety and experimental integrity.
E-E-A-T Driven Hazard Profile & Chemical Causality
To safely handle 2-Iodo-2-methylpropane-D9, operators must understand the fundamental physical chemistry driving its hazards:
-
Photolytic Degradation & Copper Stabilization: The tertiary carbon-iodine (C-I) bond is exceptionally weak and sterically hindered. Upon exposure to ambient UV, visible, or even IR-A light, the molecule undergoes rapid homolytic cleavage to generate tert-butyl radicals and iodine radicals[1]. These iodine radicals recombine to form molecular iodine (
), which discolors the liquid (turning it pink or brown) and catalyzes further autocatalytic decomposition. To arrest this degradation, the reagent is strictly stored over copper or silver wire[2]. The metal acts as a radical scavenger, reacting with free iodine to form insoluble copper(I) iodide (CuI), thereby preserving the isotopic purity of the D9 reagent. -
Flammability & Volatility: With a boiling point of 99–100 °C and a dangerously low flash point of 7.7 °C (46 °F), the liquid readily forms explosive vapor-air mixtures at standard room temperature[2][3]. Static discharge or hot surfaces can easily ignite the vapors[3].
-
Toxicity & Alkylation: As a reactive alkyl halide, it is a potent electrophile capable of covalently modifying biological macromolecules. It causes severe skin and eye irritation (Category 2) and respiratory irritation (Category 3)[3].
Quantitative Data Summary
Table 1: Physicochemical Properties & Hazard Metrics
| Property / Metric | Value / Classification |
|---|---|
| Chemical Name | 2-Iodo-2-methylpropane-D9 |
| CAS Number | 61207-61-2 (Unlabeled: 558-17-8)[4] |
| Molecular Formula | (CD3)3CI[4] |
| Molecular Weight | 193.07 g/mol [4] |
| Boiling Point | 99 - 100 °C[3] |
| Flash Point | 7.7 °C (46 °F)[2] |
| Density | 1.544 g/mL at 25 °C[2] |
| Primary Hazards | Flammable Liquid (Cat 2), Skin/Eye Irritant (Cat 2)[3] |
Table 2: PPE Specifications & Breakthrough Times
| PPE Category | Material Specification | Breakthrough Time | Operational Use Case |
|---|---|---|---|
| Primary Gloves | Fluorinated Rubber (Viton) | > 480 min (Excellent) | Mandatory for extended handling and direct contact. |
| Secondary Gloves | Heavy-Duty Nitrile (>0.35 mm) | < 20 min (Poor)[5] | Splash protection only. Must remove immediately if contaminated. |
| Body Protection | Flame-Resistant (FR) Lab Coat | N/A | Mandatory. Prevents synthetic fabric melting during a flash fire. |
| Eye Protection | Chemical Splash Goggles | N/A | Continuous wear. Face shield required for volumes >50 mL. |
Causality of Glove Selection: Halogenated hydrocarbons rapidly permeate standard nitrile or latex gloves through solvation and diffusion. Fluorinated elastomers (Viton) provide a dense, highly cross-linked barrier that resists non-polar and halogenated solvent penetration[5].
Operational Workflows & Step-by-Step Methodologies
To maintain a self-validating safety system, every protocol must include built-in verification steps. The visual state of the chemical serves as an immediate indicator of its safety and purity.
Workflow: Air- and Light-Free Dispensing for Alkylation Reactions
-
Preparation & Grounding: Ensure the fume hood or glovebox is free of ignition sources. Ground all receiving equipment to prevent static discharge[6]. Purge the reaction vessel with inert gas (Argon/Nitrogen).
-
Visual Validation (Self-Validating Step): Inspect the 2-Iodo-2-methylpropane-D9 vial. The liquid must be clear to pale yellow. If it is dark brown, excessive photodecomposition has occurred; the copper stabilizer has been overwhelmed, and the reagent must be redistilled or discarded as hazardous waste.
-
Light Protection: Wrap the reagent vial in aluminum foil to prevent photolytic C-I bond cleavage during handling.
-
Dispensing: Using a gas-tight, oven-dried syringe equipped with a non-coring needle, pierce the septum and withdraw the required volume.
-
Addition: Add the reagent dropwise to the reaction mixture at 0 °C. The low temperature controls the exothermic nature of the alkylation or radical initiation step and suppresses vapor generation.
-
Storage: Flush the headspace of the reagent vial with Argon before sealing. Store at room temperature (or refrigerated, per specific lot instructions) in a dark, flammable-rated cabinet[4].
Workflow for handling 2-Iodo-2-methylpropane-D9 under inert conditions.
Emergency Response & Spill Management
Because 2-Iodo-2-methylpropane-D9 is a Category 2 Flammable Liquid, spill response must prioritize the elimination of ignition sources over immediate containment[3].
-
Spill Response: Immediately eliminate all ignition sources (unplug hotplates, turn off vacuum pumps)[3]. Do not use combustible absorbents like sawdust or paper towels. Cover the spill with an inert absorbent (e.g., dry sand, earth, or vermiculite)[3]. Use non-sparking beryllium-copper tools to sweep the absorbed material into a hazardous waste container[6].
-
Personnel Exposure: If skin contact occurs, immediately remove contaminated clothing (including compromised nitrile gloves) and flush the area with water for at least 15 minutes[3]. Seek medical evaluation.
Emergency spill response logic for highly flammable halogenated solvents.
Waste Disposal & Environmental Logistics
-
Classification: Halogenated, flammable solvent waste.
-
Segregation: Never mix with strong bases, strong oxidizing agents, or active metals (e.g., sodium, potassium), as this can trigger violent exothermic reactions[2].
-
Disposal: Store in clearly labeled, grounded, high-density polyethylene (HDPE) or glass waste containers. Arrange for collection by a certified hazardous waste disposal facility. Do not allow the chemical to enter drains or watercourses, as alkyl iodides are toxic to aquatic life[3].
References
-
LookChem. "Cas 558-17-8, 2-IODO-2-METHYLPROPANE Safety Data Sheets." [Link]
-
ChemRxiv. "Photosensitizer-free infrared-light-induced radical reactions." [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
